molecular formula C11H10N2O3 B187828 Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 32092-18-5

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B187828
CAS No.: 32092-18-5
M. Wt: 218.21 g/mol
InChI Key: LURYFDMBWJWDQH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 518312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-7-12-9-5-3-4-6-13(9)10(8)14/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURYFDMBWJWDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325790
Record name Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50325790
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32092-18-5
Record name 32092-18-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a core heterocyclic scaffold of significant interest in medicinal chemistry. This document details its synthesis, physicochemical properties, and the biological activities associated with its derivatives, with a focus on their role as anticancer agents through the inhibition of the SHP2 signaling pathway.

Discovery and Historical Context

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known to be a component in various marketed drugs such as Pemirolast, Pirenperone, and Barmastine.[1] The core structure of this compound, with the CAS Number 32092-18-5, has been a subject of synthetic exploration for several decades.[2]

While a definitive singular "discovery" of this specific ester is not prominently documented, its synthesis is a logical extension of the well-established Gould-Jacobs reaction. This reaction, dating back to the 1930s, provides a general method for the synthesis of 4-hydroxyquinolines from anilines and ethoxymethylenemalonic ester. The application of this methodology to 2-aminopyridines provides a direct route to the pyrido[1,2-a]pyrimidine core.

The foundational synthesis approach involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. A detailed protocol for a closely related analog, 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid, Ethyl Ester, provides a clear blueprint for this transformation, achieving a high yield.[3] This general synthetic strategy has been adapted and refined over the years, including the use of microwave irradiation to improve reaction times and yields.[4][5]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound and its derivatives are crucial for their characterization and development. Below is a summary of available data.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂O₃[2]
Molecular Weight218.21 g/mol [2]
CAS Number32092-18-5[2]
AppearanceSolid[2]
PurityTypically >95%[6]
Storage Temperature0-8 °C[6]

Table 2: Spectroscopic Data for a Representative Derivative (Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate)

SpectroscopyDataReference
¹H NMR δ (ppm) in DMSO-d6: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)[7]
¹³C NMR δ (ppm) in DMSO-d6: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[7]
FT-IR νmax (cm⁻¹) (KBr): 3639, 2967, 1896, 1608, 1223[7]
Mass Spec. m/z: 260 (M+)[7]

Experimental Protocols

General Synthesis of the Pyrido[1,2-a]pyrimidine Core

The following protocol is a general representation for the synthesis of the this compound scaffold, adapted from the synthesis of a hydroxylated analog.[3]

Reaction Scheme:

G reactant1 2-Aminopyridine intermediate Intermediate reactant1->intermediate + reactant2 Diethyl ethoxymethylenemalonate reactant2->intermediate product This compound intermediate->product Heat

Caption: General synthesis of the pyrido[1,2-a]pyrimidine core.

Materials:

  • 2-Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 2-aminopyridine (1 molar equivalent) and diethyl ethoxymethylenemalonate (1.1 molar equivalents) in a high-boiling point solvent is prepared.

  • The mixture is heated to a temperature of approximately 240-250°C.

  • The reaction is maintained at this temperature for a specified time (typically 15-30 minutes), during which ethanol is distilled off.

  • The reaction mixture is then cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., benzene or toluene) and then recrystallized from ethanol to yield the pure this compound.

SHP2 Inhibition Assay

Derivatives of this compound have shown potent inhibitory activity against SHP2. The following is a representative protocol for an in vitro SHP2 inhibition assay.[8][9]

G start Prepare assay components incubate Incubate SHP2 enzyme with inhibitor start->incubate add_substrate Add DiFMUP substrate incubate->add_substrate measure Measure fluorescence add_substrate->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for a typical SHP2 inhibition assay.

Materials:

  • Recombinant human SHP2 protein

  • SHP2 inhibitor (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

  • Add a solution of SHP2 enzyme to the wells of the 384-well plate.

  • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

  • Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over time.

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

  • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

The anticancer activity of pyrido[1,2-a]pyrimidine derivatives is often assessed by their ability to inhibit the proliferation of cancer cell lines.[10]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.[11] A key molecular target identified for this class of compounds is the protein tyrosine phosphatase SHP2.[12]

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.[12] It is a key component of the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways. Overactivity of SHP2 is implicated in various cancers.

Table 3: Anticancer and SHP2 Inhibitory Activity of Representative Pyrido[1,2-a]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM) - AntiproliferativeSHP2 IC50 (µM)Reference
Derivative 14iKyse-5201.060.104[12]
Derivative 13a--"Relatively good inhibitory activity"[12]

The inhibition of SHP2 by pyrido[1,2-a]pyrimidine derivatives can lead to the downregulation of downstream signaling pathways, such as the phosphorylation of ERK, ultimately inducing apoptosis and arresting the cell cycle in cancer cells.[12]

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in key signaling cascades and its inhibition by pyrido[1,2-a]pyrimidine derivatives.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos PI3K PI3K RTK->PI3K JAK JAK RTK->JAK SHP2 SHP2 RTK->SHP2 activates Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation SHP2->Ras activates Inhibitor Pyrido[1,2-a]pyrimidine Derivative Inhibitor->SHP2 inhibits

Caption: SHP2 signaling pathways and the point of inhibition.

Conclusion

This compound represents a foundational scaffold with significant potential in the development of novel therapeutics. Its straightforward synthesis and the potent and diverse biological activities of its derivatives, particularly as inhibitors of the SHP2 phosphatase, make it a compelling area for continued research and drug development. This guide provides a comprehensive starting point for researchers looking to explore the chemistry and biology of this important class of heterocyclic compounds.

References

Spectroscopic and Synthetic Profile of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical data for Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of detailed public data, this document focuses on the established synthetic protocol and foundational characterization.

Spectroscopic Data

Comprehensive, publicly available spectroscopic data for this compound is currently limited. While the synthesis of this compound has been reported, detailed breakdowns of its ¹H NMR, ¹³C NMR, and IR spectra are not explicitly provided in the surveyed literature.

The following table summarizes the characterization data that has been identified.

ParameterValueReference
Molecular Formula C₁₁H₁₀N₂O₃-
Molecular Weight 218.21 g/mol -
Melting Point 109–112 °C[1]

Further experimental work is required to fully elucidate and publish the complete spectroscopic profile of this molecule.

Experimental Protocols

The synthesis of this compound is achieved via the Gould-Jacobs reaction. This established method involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermally induced cyclization.

Synthesis via Gould-Jacobs Reaction

The general workflow for the synthesis is depicted below. This process begins with the reaction of 2-aminopyridine with diethyl 2-(ethoxymethylene)malonate, which upon heating, undergoes cyclization to form the pyridopyrimidine core.

Synthesis_Workflow General Synthetic Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product 2_aminopyridine 2-Aminopyridine condensation Condensation 2_aminopyridine->condensation malonate_derivative Diethyl 2-(ethoxymethylene)malonate malonate_derivative->condensation cyclization Thermal Cyclization (High Temperature) condensation->cyclization target_compound This compound cyclization->target_compound

Caption: Synthetic pathway for the target compound.

Protocol Outline:

  • Condensation: 2-Aminopyridine is reacted with diethyl 2-(ethoxymethylene)malonate. This step typically involves heating the reactants, which leads to the formation of an intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate from the condensation step is heated at a high temperature. This induces an intramolecular cyclization, followed by the elimination of ethanol, to yield the final product, this compound. The reaction is often carried out in a high-boiling point solvent.

Spectroscopic Analysis Protocol

For future characterization, the following standard analytical chemistry protocols would be employed:

Analysis_Workflow Spectroscopic Analysis Workflow sample_prep Sample Preparation (Dissolution in appropriate deuterated solvent, e.g., CDCl3) nmr_analysis ¹H and ¹³C NMR Spectroscopy sample_prep->nmr_analysis ir_analysis Infrared (IR) Spectroscopy (e.g., KBr pellet or thin film) sample_prep->ir_analysis ms_analysis Mass Spectrometry (e.g., ESI-MS) sample_prep->ms_analysis data_processing Data Processing and Structure Elucidation nmr_analysis->data_processing ir_analysis->data_processing ms_analysis->data_processing

Caption: Standard workflow for spectroscopic analysis.

This guide underscores the foundational knowledge of this compound, while also highlighting the clear need for further research to fully characterize its spectroscopic properties. The provided synthetic and analytical frameworks offer a starting point for researchers aiming to work with this compound.

References

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the mass spectrometric analysis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and its derivatives. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of its fragmentation behavior, along with practical experimental protocols.

Due to the limited availability of direct mass spectrometry data for this compound (C11H10N2O3), this guide utilizes data from a closely related analogue, Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (C12H12N2O3), to infer its fragmentation patterns. This information is valuable for the structural elucidation and characterization of this class of compounds.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities observed in the electron ionization (EI) mass spectrum of Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.[1] This data provides a foundational understanding of the fragmentation of the core pyrido[1,2-a]pyrimidine structure.

Table 1: Mass Spectrometry Data for Ethyl 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate [1]

m/zRelative Intensity (%)Proposed Fragment Ion
23224.40[M]+• (Molecular Ion)
18653.70[M - C2H5O]+
15899.99[M - C2H5O - CO]+
9242.70[C6H6N]+
6520.70[C5H5]+

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to follow a logical series of bond cleavages, primarily driven by the stability of the resulting fragment ions. A proposed pathway, inferred from the data of its 6-methyl analog, is illustrated below. The pathway initiates with the molecular ion, followed by characteristic losses of the ethoxy group and carbon monoxide from the ester functionality.

Fragmentation_Pathway mol This compound [M]+• m/z = 218 frag1 [M - C2H5O]+ m/z = 173 mol->frag1 - •OC2H5 frag2 [M - C2H5O - CO]+ m/z = 145 frag1->frag2 - CO frag3 [C5H4NCO]+ m/z = 118 frag2->frag3 - HCN frag4 [C5H4N]+ m/z = 78 frag3->frag4 - CO

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

3.1. Sample Preparation

  • Dissolution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection into the GC-MS system.

3.2. Gas Chromatography (GC) Method

  • Injector: Split/Splitless injector, operated in splitless mode.

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3.3. Mass Spectrometry (MS) Method

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[1]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

The workflow for this experimental protocol is outlined in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Sample prep2 Dilute to Working Concentration prep1->prep2 analysis1 Inject Sample prep2->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 data1 Acquire Mass Spectrum analysis4->data1 data2 Identify Fragments data1->data2 data3 Elucidate Structure data2->data3

Caption: General workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected infrared (IR) spectrum for Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. While a publicly available experimental spectrum for this specific molecule is not available at the time of publication, this document synthesizes data from analogous structures and spectroscopic principles to present a predictive analysis. It includes a comprehensive table of expected vibrational frequencies and their assignments, a detailed experimental protocol for obtaining a high-quality spectrum of a solid sample, and a logical workflow for spectral analysis. This guide is intended to assist researchers in identifying and characterizing this compound and its derivatives in a laboratory setting.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which serves as a molecular "fingerprint."

This guide outlines the expected characteristic absorption bands for the title compound based on its key structural features: an α,β-unsaturated ketone, an α,β-unsaturated ethyl ester, a pyridopyrimidine aromatic system, and aliphatic ethyl groups.

Predicted Infrared Absorption Data

The structure of this compound contains several functional groups that give rise to characteristic absorption bands in the mid-infrared region. The conjugation present in the molecule, particularly affecting the two carbonyl groups, is expected to shift their stretching frequencies to lower wavenumbers compared to their saturated counterparts.

The table below summarizes the predicted IR absorption bands, their intensities, and the corresponding vibrational modes.

Wavenumber Range (cm⁻¹)IntensityFunctional Group AssignmentNotes
3100 - 3000Medium - WeakC-H Stretch (Aromatic/Vinylic)Associated with the H-atoms on the pyrido[1,2-a]pyrimidine ring system.
2985 - 2850Medium - WeakC-H Stretch (Aliphatic)Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the ethyl ester.
~1725 - 1710StrongC=O Stretch (α,β-Unsaturated Ester)The carbonyl of the ethyl carboxylate group, conjugated with the C=C double bond.[1][2]
~1685 - 1660StrongC=O Stretch (α,β-Unsaturated Ketone)The pyrimidine ring ketone carbonyl, with extensive conjugation.[1][3]
~1630 - 1500Medium - StrongC=C and C=N Stretch (Aromatic Ring)Skeletal vibrations of the fused pyrido[1,2-a]pyrimidine ring system.
1470 - 1450MediumC-H Bend (Aliphatic)Scissoring vibration of the CH₂ group in the ethyl ester.[1]
1375 - 1350MediumC-H Bend (Aliphatic)Symmetric bending (umbrella mode) of the CH₃ group.[1]
1300 - 1150StrongC-O Stretch (Ester)Asymmetric C-O-C stretching of the ester group. This is often a prominent, broad band.[2]
1150 - 1000Medium - StrongC-O Stretch (Ester)Symmetric C-O-C stretching of the ester group.[2]
Below 900Medium - WeakC-H Bend (Out-of-Plane)Out-of-plane bending vibrations of the aromatic C-H bonds, characteristic of the substitution pattern.

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

The following protocol describes the standard procedure for acquiring an IR spectrum of a solid crystalline compound such as this compound using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die (e.g., 13 mm diameter)

  • Analytical balance (readable to 0.1 mg)

  • Drying oven or desiccator

  • Spectroscopy-grade potassium bromide (KBr), dried thoroughly

  • Spatula and sample handling tools

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and then storing it in a desiccator. Moisture contamination will introduce broad O-H absorption bands around 3400 cm⁻¹ and a sharp bend near 1640 cm⁻¹.

  • Weighing: Weigh approximately 1-2 mg of the solid sample and 150-200 mg of dry KBr powder. The optimal sample concentration is between 0.2% and 1% by weight.[4][5]

  • Grinding: Add the sample to the agate mortar and grind it to a very fine powder. The particle size should be less than the wavelength of the IR radiation (<2 µm) to minimize light scattering.[5][6]

  • Mixing: Add the weighed KBr to the mortar containing the ground sample. Mix gently but thoroughly with the pestle for 1-2 minutes until the mixture is homogeneous. Avoid prolonged grinding, which can increase moisture absorption.[5]

  • Pellet Formation:

    • Assemble the pellet die. Transfer the homogeneous powder mixture into the die, spreading it evenly.

    • Place the die into the hydraulic press.

    • Connect a vacuum line to the die, if available, to remove trapped air.

    • Apply pressure, typically 8-10 tons, for 1-2 minutes.[5]

    • Carefully release the pressure and the vacuum, then disassemble the die to retrieve the translucent or transparent KBr pellet.

3.3. Spectral Acquisition

  • Background Scan: Place an empty sample holder (or a pure KBr pellet) in the spectrometer's sample compartment. Run a background scan to record the spectrum of the atmospheric CO₂ and H₂O, as well as any instrumental artifacts. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: Process the resulting spectrum using the spectrometer software (e.g., baseline correction, smoothing if necessary). Label the significant peaks with their wavenumbers.

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical steps involved in the IR analysis of this compound, from initial preparation to final interpretation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation weigh 1. Weigh Sample (1-2 mg) & KBr (150-200 mg) grind 2. Grind Sample to Fine Powder weigh->grind mix 3. Mix Sample with KBr grind->mix press 4. Press Mixture into Pellet mix->press background 5. Run Background Scan (Pure KBr) press->background sample_scan 6. Run Sample Scan background->sample_scan process 7. Process Spectrum (Baseline Correction) sample_scan->process peak_pick 8. Identify Peak Wavenumbers (cm⁻¹) process->peak_pick assign 9. Assign Peaks to Functional Groups peak_pick->assign structure 10. Correlate Spectrum with Molecular Structure assign->structure

Caption: Workflow for IR spectral analysis of a solid sample.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the known physicochemical properties, a probable synthetic route, and a summary of the biological context of the broader class of pyrido[1,2-a]pyrimidines, with a focus on the title compound (CAS 32092-18-5). Due to the limited publicly available data for this specific unsubstituted compound, information from closely related analogues is also discussed to provide a broader context.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that while some data is available for the title compound, other parameters are not yet extensively documented in the literature.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃[CymitQuimica]
Molecular Weight 218.21 g/mol [CymitQuimica]
CAS Number 32092-18-5[CymitQuimica]
Appearance Solid[CymitQuimica]
Purity ≥98% (Commercially available)[CymitQuimica]
Melting Point 109–112 °C[EurJOC]
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
logP Data not available-
Storage Temperature 0-8 °C[Sigma-Aldrich]

Synthesis and Experimental Protocols

Generalized Synthetic Protocol via Gould-Jacobs Reaction

This protocol is a generalized procedure based on the synthesis of related pyrido[1,2-a]pyrimidines.

Step 1: Condensation

  • To a solution of 2-aminopyridine (1.0 equivalent) in a suitable high-boiling solvent (e.g., Dowtherm A, diphenyl ether), add diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 equivalents).

  • The reaction mixture is heated to a temperature typically ranging from 120-150 °C for a period of 1-3 hours. During this time, ethanol is distilled from the reaction mixture.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate.

Step 2: Thermal Cyclization

  • Upon completion of the initial condensation, the temperature of the reaction mixture is elevated to approximately 240-260 °C.

  • This high temperature facilitates an intramolecular cyclization, leading to the formation of the pyrido[1,2-a]pyrimidine ring system. The reaction is typically maintained at this temperature for 30-60 minutes.

  • The reaction mixture is then cooled to room temperature, which may induce precipitation of the product.

  • The crude product can be collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 2-Aminopyridine inv1 Reactant1->inv1 Reactant2 Diethyl Ethoxymethylenemalonate (DEEM) Reactant2->inv1 Intermediate Diethyl 2-((pyridin-2-ylamino)methylene)malonate Product This compound Intermediate->Product Thermal Cyclization (240-260 °C) inv1->Intermediate Condensation (120-150 °C) inv2

An In-depth Technical Guide to the Solubility of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a predicted solubility profile based on its chemical structure and provides a detailed experimental protocol for researchers to determine precise solubility parameters in their laboratories.

Introduction to this compound

This compound, with the CAS Number 32092-18-5, is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The physicochemical properties of this compound, particularly its solubility in various organic solvents, are critical for its synthesis, purification, formulation, and biological screening.

Compound Details:

PropertyValue
IUPAC Name This compound
CAS Number 32092-18-5
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Chemical Structure (Structure to be visualized by the user based on the name)

Predicted Solubility Profile

While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the molecule's structural features and the general solubility of pyrimidine derivatives. The principle of "like dissolves like" is a key consideration, where the polarity of the solvent and the solute are determining factors.

The structure of this compound contains both polar (the ester and keto groups, and the nitrogen atoms in the heterocyclic rings) and non-polar (the ethyl group and the aromatic rings) regions. This amphiphilic nature suggests a varied solubility across different organic solvents.

Predicted Solubility in Common Organic Solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functionalities of the molecule.
Polar Protic Ethanol, MethanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the ester and keto groups. The non-polar regions may slightly limit solubility compared to polar aprotic solvents.
Halogenated Chloroform, DichloromethaneModerate These solvents have moderate polarity and can interact with the less polar parts of the molecule. Solubility is expected to be sufficient for many applications.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to Low The polarity of these solvents may be sufficient to dissolve the compound to some extent, but likely less so than more polar options.
Ketones AcetoneModerate Acetone's polarity should allow for reasonable dissolution of the compound.
Non-polar Hexane, TolueneLow The overall polarity of the molecule is significant, suggesting poor solubility in non-polar solvents.

It is important to note that factors such as temperature and the crystalline form of the solid can significantly influence solubility.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps to determine the equilibrium solubility of this compound in a solvent of choice.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker.

    • Allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vial.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Determine the concentration of the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting value is the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_result Result prep_standards Prepare Standard Solutions calibration Generate Calibration Curve prep_standards->calibration prep_saturated Prepare Saturated Solution (Excess Solid) equilibration Equilibration (24-72h at constant T) prep_saturated->equilibration separation Phase Separation (Centrifugation & Filtration) equilibration->separation analysis Analyze Saturated Solution (e.g., HPLC) separation->analysis calibration->analysis solubility Determine Solubility analysis->solubility

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Logical Flow for Solvent Selection

For researchers aiming to dissolve this compound for a specific application, a logical approach to solvent selection is recommended.

G start Start: Dissolve Compound high_sol High Solubility Needed? (e.g., NMR, Stock Solution) start->high_sol polar_aprotic Try Polar Aprotic Solvents (DMSO, DMF) high_sol->polar_aprotic Yes moderate_sol Moderate Solubility Sufficient? (e.g., Reaction Medium) high_sol->moderate_sol No success Solution Prepared polar_aprotic->success polar_protic Try Polar Protic Solvents (Ethanol, Methanol) polar_protic->success moderate_sol->polar_protic Yes low_sol Low Polarity System? (e.g., Chromatography) moderate_sol->low_sol No halogenated Try Halogenated Solvents (Chloroform, DCM) non_polar Use Non-polar Solvents with caution (Hexane, Toluene) halogenated->non_polar If needed halogenated->success low_sol->halogenated Yes fail Insoluble, Re-evaluate low_sol->fail No non_polar->success

Tautomerism in 4-oxo-4H-pyrido[1,2-a]pyrimidine Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric properties of the 4-oxo-4H-pyrido[1,2-a]pyrimidine scaffold, a core heterocyclic system of significant interest in medicinal chemistry. This document summarizes key spectroscopic and structural data, outlines relevant experimental protocols, and presents a theoretical framework for understanding the tautomeric equilibrium in these systems.

Introduction to Tautomerism in Pyrido[1,2-a]pyrimidinones

The 4-oxo-4H-pyrido[1,2-a]pyrimidine core is a prominent structural motif found in numerous biologically active compounds. The potential for tautomerism in this system, specifically the keto-enol equilibrium between the 4-oxo (amide) form and the 4-hydroxy (enol) form, is a critical consideration in drug design and development. The predominant tautomeric form can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

While a definitive quantitative analysis of the tautomeric equilibrium for the unsubstituted 4-oxo-4H-pyrido[1,2-a]pyrimidine is not extensively documented in the literature, a substantial body of evidence from spectroscopic, crystallographic, and computational studies on its derivatives strongly indicates the predominance of the keto tautomer.

Tautomeric Forms

The tautomeric equilibrium in the 4-oxo-4H-pyrido[1,2-a]pyrimidine system involves the interconversion of the keto and enol forms.

Figure 1: Tautomeric equilibrium between the keto and enol forms of the pyrido[1,2-a]pyrimidine core.

Computational studies on analogous pyrimidinone systems suggest that the keto form is generally the more stable tautomer.[1] This stability is attributed to the amide resonance within the pyrimidinone ring.

Spectroscopic and Structural Data

Spectroscopic and crystallographic analyses of various substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines consistently support the prevalence of the keto tautomer in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric form of pyrido[1,2-a]pyrimidinones. The chemical shifts of key protons and carbons provide strong evidence for the predominance of the 4-oxo tautomer.

Nucleus Observed Chemical Shift Range (ppm) for Keto Form Key Observations and Rationale
¹H (Aromatic)7.00 - 8.96The downfield chemical shifts are characteristic of protons in an electron-deficient aromatic system, consistent with the keto structure.[2]
¹³C (C=O)~160 - 165The presence of a signal in this region is indicative of a carbonyl carbon, a hallmark of the keto tautomer.[3]
¹³C (C4)~160The chemical shift of the C4 carbon is consistent with a carbonyl carbon rather than an enolic carbon-oxygen bond.
Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence for the presence of the carbonyl group in the keto tautomer.

Functional Group Observed Frequency Range (cm⁻¹) for Keto Form Vibrational Mode
C=O1650 - 1690Carbonyl stretch, a strong absorption band characteristic of the keto form.[2]
C=N~1630Imine stretch, also present in the heterocyclic ring.[2]
X-ray Crystallography

Single-crystal X-ray diffraction studies on derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine have unequivocally confirmed the solid-state structure as the keto tautomer. These studies reveal a planar ring system, consistent with the delocalized electronic nature of the molecule.[2] For instance, the crystal structure of 2-methyl-3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one shows a planar 4H-pyrido[1,2-a]pyrimidin-4-one ring system.[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of 4-oxo-4H-pyrido[1,2-a]pyrimidine systems, which are essential for studying their tautomeric properties.

Synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine Derivatives

A common synthetic route to the 4-oxo-4H-pyrido[1,2-a]pyrimidine core involves the cyclocondensation of 2-aminopyridines with β-ketoesters or related dicarbonyl compounds.

synthesis 2-Aminopyridine 2-Aminopyridine Cyclocondensation Cyclocondensation 2-Aminopyridine->Cyclocondensation β-Ketoester β-Ketoester β-Ketoester->Cyclocondensation 4-oxo-4H-pyrido[1,2-a]pyrimidine 4-oxo-4H-pyrido[1,2-a]pyrimidine Cyclocondensation->4-oxo-4H-pyrido[1,2-a]pyrimidine

Figure 2: General synthetic scheme for 4-oxo-4H-pyrido[1,2-a]pyrimidines.

General Procedure:

  • A mixture of the appropriately substituted 2-aminopyridine and a β-ketoester is heated, often in the presence of a catalyst such as polyphosphoric acid or under solvent-free conditions.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization from a suitable solvent.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 500 MHz).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure and assess the tautomeric form.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide or analyze as a thin film or in solution.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, particularly the strong C=O stretch, to confirm the presence of the keto tautomer.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data to obtain precise bond lengths, bond angles, and overall molecular geometry.[2]

Conclusion

References

An In-depth Technical Guide to Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry. Molecules containing this fused ring system have demonstrated a wide array of biological activities, including potential anticancer, anti-inflammatory, and antiviral properties. This document provides a comprehensive overview of the molecular structure, chemical properties, representative synthesis, and potential biological relevance of this compound, serving as a technical resource for professionals in drug discovery and development.

Molecular Structure and Chemical Identity

This compound is characterized by a fused bicyclic system consisting of a pyridine and a pyrimidine ring. An ethyl carboxylate group is attached at position 3 and a carbonyl group at position 4.

Identifier Value Citation
IUPAC Name This compound[1]
CAS Number 32092-18-5[1][2][3]
Molecular Formula C₁₁H₁₀N₂O₃[1][2]
Molecular Weight 218.21 g/mol [1][4]
InChI Key LURYFDMBWJWDQH-UHFFFAOYSA-N[1][3]
Synonyms 3-Carboethoxy-4H-pyrido[1,2-a]pyrimidin-4-one[1]
Physicochemical Properties Value Citation
Physical Form Solid[1]
Purity ≥95%[2][3][4]
Storage Sealed refrigeration (0-8 °C)[2][3]

Experimental Protocols

Representative Synthesis

A common and effective method for synthesizing the pyrido[1,2-a]pyrimidine core involves the reaction of a 2-aminopyridine derivative with a malonate derivative, followed by a cyclization step. While a specific protocol for the title compound is not detailed in the provided literature, a representative synthesis can be extrapolated from procedures for closely related analogs, such as 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid, Ethyl Ester.[5]

Protocol:

  • Condensation: A mixture of 2-aminopyridine and diethyl ethoxymethylenemalonate is heated in a high-boiling point solvent, such as Dowtherm A or diethylbenzene.[5] The reaction is typically refluxed for several hours to facilitate the initial condensation and elimination of ethanol.

  • Cyclization: The intermediate formed is then subjected to thermal cyclization at a higher temperature (e.g., 140-250 °C) within the same reaction vessel. This step closes the pyrimidine ring to form the final fused bicyclic system.[5][6]

  • Isolation and Purification: Upon cooling, the reaction mixture is treated with a suitable solvent (e.g., diisopropyl ether) to precipitate the crude product.[5] The solid is collected by filtration, washed, and can be further purified by recrystallization from a solvent like ethanol to yield the final product.

Characterization Data (Representative)
Technique Data for Ethyl 6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16867-53-1) Citation
Mass Spec. (GC-MS) Major Fragments (m/z): 158, 186, 92, 232 (M⁺)[7]
¹H-NMR Representative chemical shifts (δ) for the pyrido[1,2-a]pyrimidine core typically appear in the aromatic region (7.00-9.00 ppm). Protons of the ethyl group would appear as a quartet (around 4.0 ppm) and a triplet (around 1.1 ppm).[8]
¹³C-NMR Carbonyl carbons (C=O) are expected in the 160-180 ppm range. Aromatic and heterocyclic carbons appear between 100-160 ppm. Ethyl group carbons would be found upfield.[8][9]
IR Spectroscopy Expected peaks include C=O stretching (around 1650-1710 cm⁻¹), C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹), and C-O stretching (around 1200 cm⁻¹).[10][11]

Biological Activity and Therapeutic Potential

The pyrido[1,2-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets. Various derivatives have been reported to exhibit significant pharmacological effects:

  • Anticancer Activity: Certain derivatives have been synthesized and evaluated against human cancer cell lines (such as prostate, lung, and breast cancer), showing promising cytotoxic effects.[6]

  • Anti-inflammatory Activity: The core structure is present in compounds investigated for their potential to inhibit enzymes like hyaluronidase, which is implicated in inflammatory processes.[8]

  • HIV-1 Integrase Inhibition: Analogs, specifically 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates, have been identified as a class of potent inhibitors of HIV-1 integrase, a key enzyme for viral replication.[12]

While the specific biological targets and signaling pathways for this compound have not been explicitly detailed, its structural similarity to these active compounds suggests it is a valuable candidate for screening in various therapeutic areas.

Visualized Workflows

General Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the development and evaluation of a novel compound within the pyrido[1,2-a]pyrimidine class.

G General Workflow for Pyrido[1,2-a]pyrimidine Derivatives cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation A Starting Materials (e.g., 2-Aminopyridine) B Condensation & Cyclization A->B C Crude Product B->C D Purification (Recrystallization/Chromatography) C->D E Pure Compound D->E Purity Check F Spectroscopic Analysis (NMR, MS, IR) E->F G Structure Confirmation F->G H In Vitro Screening (e.g., Enzyme Assays, Cell Lines) G->H Submit for Testing I Hit Identification H->I J Lead Optimization I->J

General Synthesis and Evaluation Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The synthesis is achieved via the Gould-Jacobs reaction, a classical and reliable method for the preparation of quinolines and related fused heterocyclic systems. This guide covers the reaction mechanism, detailed experimental procedures for both conventional heating and microwave-assisted synthesis, and characterization data.

Introduction

Pyrido[1,2-a]pyrimidines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Gould-Jacobs reaction provides a convergent and efficient route to this scaffold. The reaction involves the condensation of an aminopyridine with an ethoxymethylenemalonate ester, followed by a thermal cyclization to yield the desired pyridopyrimidine framework. This document outlines the synthesis of this compound from 2-aminopyridine and diethyl ethoxymethylenemalonate (DEEM).

Reaction and Mechanism

The Gould-Jacobs reaction proceeds in two key steps:

  • Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, diethyl 2-(((pyridin-2-yl)amino)methylene)malonate.

  • Cyclization: The intermediate undergoes an intramolecular cyclization at elevated temperatures. This thermal electrocyclization is followed by the elimination of a second molecule of ethanol to afford the final aromatic product, this compound.

The overall reaction is depicted below:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 2-Aminopyridine I1 Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate R1->I1 + R2 - EtOH R2 Diethyl ethoxymethylenemalonate P1 This compound I1->P1 Heat - EtOH Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine 2-Aminopyridine and DEEM B1 Conventional Heating (100-130°C, 1-2h then 250°C, 30-60min) A->B1 B2 Microwave Synthesis (250-300°C, 5-15min) A->B2 C Cool and Precipitate B1->C B2->C D Filter and Wash C->D E Recrystallize/Column Chromatography D->E F Characterization (MP, NMR, MS, IR) E->F

Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a significant heterocyclic framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The traditional synthesis of these compounds often involves lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, cleaner products, and more environmentally friendly procedures. This document provides detailed protocols and comparative data for the microwave-assisted synthesis of "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate" derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several advantages over conventional heating methods for the synthesis of pyrido[1,2-a]pyrimidine derivatives:

  • Reduced Reaction Times: Reactions that typically take several hours to complete under conventional reflux can often be accomplished in minutes using microwave heating.[1][2]

  • Increased Yields: Microwave synthesis frequently results in higher product yields compared to traditional methods.[1]

  • Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products.

  • Energy Efficiency: MAOS is a more energy-efficient method compared to conventional heating.

  • Greener Chemistry: The use of less solvent and energy aligns with the principles of green chemistry.[2]

Data Presentation

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a representative "this compound" derivative.

MethodReactantsSolventCatalyst/ReagentTemperature (°C)TimeYield (%)Reference
Microwave Diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonatePhosphorus oxychloride-10020 minHigh[1]
Conventional Diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonatePhosphorus oxychloride-Reflux6 hModerate[1]
Microwave Aromatic aldehydes, ethyl cyanoacetate, benzamidine hydrochlorideWaterK₂CO₃10020 minModerate[2]
Conventional Aromatic aldehydes, ethyl cyanoacetate, benzamidine hydrochlorideWaterK₂CO₃Reflux8 hLow (18%)[2]

Experimental Protocols

This section provides a detailed methodology for the microwave-assisted synthesis of this compound derivatives. The protocol is based on a two-step process involving the formation of an intermediate followed by microwave-assisted cyclization.

Step 1: Synthesis of Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate Intermediate (Conventional Method)

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent like ethanol, add diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Microwave-Assisted Cyclization to form this compound

  • In a dedicated microwave reaction vial, place the synthesized diethyl 2-(((pyridin-2-yl)amino)methylene)malonate intermediate (1.0 eq).

  • Add a cyclizing agent such as phosphorus oxychloride or a high-boiling solvent like Dowtherm A.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140°C) and power (e.g., 300W) for a specified time (e.g., 10-30 minutes).[2] The optimal conditions may vary depending on the specific substrate and microwave system.

  • After the irradiation is complete, allow the vial to cool to a safe temperature.

  • Carefully open the vial in a fume hood.

  • Quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with water and a suitable organic solvent (e.g., n-hexane).[1]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis (Conventional) cluster_step2 Step 2: Cyclization (Microwave-Assisted) reactants1 2-Aminopyridine + Diethyl Ethoxymethylenemalonate reflux Reflux (4-6 hours) reactants1->reflux workup1 Cooling, Filtration, Washing reflux->workup1 intermediate Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate workup1->intermediate intermediate2 Intermediate intermediate->intermediate2 Transfer cyclizing_agent + Cyclizing Agent (e.g., POCl₃) microwave Microwave Irradiation (100-140°C, 10-30 min) intermediate2->microwave cyclizing_agent->microwave workup2 Quenching, Neutralization, Filtration, Washing microwave->workup2 product This compound workup2->product

Caption: Experimental workflow for the synthesis of the target compound.

Caption: General reaction scheme for the synthesis.

References

One-Pot Synthesis of Pyrido[1,2-a]pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] This scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antipsychotic activities.[1] The development of efficient and sustainable synthetic methodologies for accessing these derivatives is of paramount importance. One-pot, multi-component reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[2][3] This document provides detailed application notes and experimental protocols for selected one-pot syntheses of pyrido[1,2-a]pyrimidine derivatives.

Synthetic Protocols and Methodologies

This section outlines three distinct and effective one-pot methodologies for the synthesis of pyrido[1,2-a]pyrimidine derivatives, each employing different catalytic systems and reaction conditions.

Protocol 1: Green Synthesis of Pyrido[1,2-a]pyrimidine-3-carbonitriles using Bleaching Earth Clay and PEG-400

This protocol describes an environmentally friendly, three-component synthesis of 4-amino-2-substituted-2H-pyrido[1,2-a]pyrimidine-3-carbonitriles. The reaction utilizes a recyclable catalytic system of Bleaching earth clay (pH 12.5) and PEG-400.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-aminopyridine (1 mmol), a substituted aldehyde (1 mmol), and malononitrile (1 mmol).

  • Catalyst and Solvent Addition: Add Bleaching earth clay (pH 12.5) and PEG-400 to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, extract the product with a suitable organic solvent. Purify the crude product by recrystallization from ethanol to obtain the desired pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives.

Quantitative Data Summary:

EntryAldehydeProductYield (%)m.p. (°C)
1Furan-2-carbaldehyde4-Amino-2-(furan-2-yl)-2H-pyrido[1,2-a]pyrimidine-3-carbonitrileNot Specified132-135
24-Methoxybenzaldehyde4-amino-2-(4-methoxyphenyl)-2H-pyrido[1,2-a]pyrimidine-3-carbonitrileNot Specified152-155

Note: The original source material did not specify the exact yields for these compounds under these specific conditions.

Characterization Data:

  • 4-Amino-2-(furan-2-yl)-2H-pyrido[1,2-a]pyrimidine-3-carbonitrile (4i):

    • IR (KBr, cm⁻¹): 3340 (NH₂), 2200 (C≡N), 1580 (C=N), 1576 (C=C).

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.40 (s, 2H, NH₂), 7.70-7.40 (m, 7H, Ar-H), 4.00 (s, 1H, methine).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.7, 161.0, 135.6, 130.9, 128.8, 123.9, 120.1, 119.1, 117.3, 115.2, 106.9, 83.2, 54.7.

    • MS (ESI): m/z 238.09 [M]⁺.

  • 4-amino-2-(4-methoxyphenyl)-2H-pyrido[1,2-a]pyrimidine-3-carbonitrile (4j):

    • IR (KBr, cm⁻¹): 3330 (NH₂), 2240 (C≡N), 1595 (C=N), 1540 (C=C).

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.20 (s, 2H, NH₂), 7.60-7.40 (m, 9H, Ar-H), 4.00 (s, 1H, methine), 3.81 (s, 3H, OCH₃).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.6, 161.08, 135.18, 130.27, 128.81, 123.15, 119.10, 115.27, 106.86, 83.22, 54.76, 38.3.

    • MS (ESI): m/z 278.12 [M]⁺.

Workflow Diagram:

G Protocol 1: Green Synthesis Workflow cluster_reagents Starting Materials cluster_catalyst Catalytic System 2-Aminopyridine 2-Aminopyridine Reaction Mixture Combine Starting Materials, Catalyst, and Solvent 2-Aminopyridine->Reaction Mixture Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reaction Mixture Malononitrile Malononitrile Malononitrile->Reaction Mixture Bleaching Earth Clay Bleaching Earth Clay Bleaching Earth Clay->Reaction Mixture PEG-400 PEG-400 PEG-400->Reaction Mixture Stirring Stir at Room Temperature Reaction Mixture->Stirring TLC Monitoring Monitor Reaction Progress (TLC) Stirring->TLC Monitoring Extraction Product Extraction TLC Monitoring->Extraction Recrystallization Purification by Recrystallization Extraction->Recrystallization Final Product Pyrido[1,2-a]pyrimidine-3-carbonitrile Recrystallization->Final Product

Caption: Workflow for the green synthesis of pyrido[1,2-a]pyrimidine-3-carbonitriles.

Protocol 2: Copper-Catalyzed Synthesis of Multisubstituted Pyrido[1,2-a]pyrimidin-4-ones

This protocol details a copper(I) iodide (CuI) catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction to afford a variety of substituted pyrido[1,2-a]pyrimidin-4-ones.[1]

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-halopyridine (if starting with a halo-substituted pyridine), 2-aminopyridine derivative, the corresponding β-keto ester, CuI, and a suitable ligand and base.

  • Solvent Addition: Add a dry, degassed solvent (e.g., DMF or DMSO) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with an aqueous solution (e.g., ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. Purify the residue by column chromatography on silica gel.

Quantitative Data Summary:

EntryR GroupProductYield (%)m.p. (°C)
14-Chlorophenyl2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one58154-155
24-Bromophenyl2-(4-Bromophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one67175-176
3Methyl2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one70118-120
4Phenyl2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one64155-156

Characterization Data:

  • 2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3ag):

    • ¹H NMR (400 MHz, CDCl₃): δ 9.06 (d, J = 7.1 Hz, 1H), 8.04 (d, J = 7.9 Hz, 2H), 7.78–7.69 (m, 2H), 7.47 (d, J = 7.9 Hz, 2H), 7.14 (t, J = 6.6 Hz, 1H), 6.87 (s, 1H).

    • ¹³C NMR (151 MHz, CDCl₃): δ 160.76, 158.56, 151.07, 136.91, 136.41, 135.67, 129.05, 128.74, 127.33, 126.75, 115.38, 99.88.[1]

  • 2-(4-Bromophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (3am):

    • ¹H NMR (400 MHz, CDCl₃): δ 9.06 (d, J = 7.1 Hz, 1H), 7.97 (d, J = 8.5 Hz, 1H), 7.83 (s, 2H), 7.78–7.70 (m, 2H), 7.63 (d, J = 8.5 Hz, 1H), 7.14 (t, J = 6.3 Hz, 1H), 6.87 (s, 1H).[1]

  • 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (3ap):

    • ¹H NMR (400 MHz, CDCl₃): δ 9.02 (d, J = 7.1 Hz, 1H), 7.72 (t, J = 7.7 Hz, 1H), 7.60 (s, 1H), 7.10 (t, J = 6.9 Hz, 1H), 6.34 (s, 1H), 2.46 (s, 3H).

    • ¹³C NMR (151 MHz, CDCl₃): δ 165.32, 157.89, 150.74, 136.26, 127.27, 125.84, 115.03, 103.37, 24.72.[1]

  • 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (3ba):

    • ¹H NMR (400 MHz, CDCl₃): δ 9.08 (d, J = 7.0 Hz, 1H), 8.12–8.07 (m, 2H), 7.74 (s, 2H), 7.50 (s, 3H), 7.13 (s, 1H), 6.92 (s, 1H).[1]

Workflow Diagram:

G Protocol 2: Copper-Catalyzed Synthesis Workflow cluster_reagents Reactants cluster_catalyst Catalytic System 2-Halopyridine 2-Halopyridine Reaction Setup Combine Reactants and Catalyst in a Schlenk Tube 2-Halopyridine->Reaction Setup β-Keto Ester β-Keto Ester β-Keto Ester->Reaction Setup CuI CuI CuI->Reaction Setup Ligand Ligand Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Addition Add Dry, Degassed Solvent Reaction Setup->Solvent Addition Heating Heat under Inert Atmosphere Solvent Addition->Heating Monitoring Monitor Reaction Progress Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Product Extraction Quenching->Extraction Column Chromatography Purification by Chromatography Extraction->Column Chromatography Final Product Pyrido[1,2-a]pyrimidin-4-one Column Chromatography->Final Product

Caption: Workflow for the copper-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones.

Protocol 3: Domino Synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-ones

This protocol employs a domino strategy involving four sequential reactions: aza-Michael addition, water elimination, intramolecular acyl substitution, and a[1]-H shift. Hexafluoroisopropanol (HFIP) is utilized as a promoter and recyclable solvent.[4] This method is notable for its use of inexpensive and readily available starting materials.[4]

Experimental Protocol:

  • Reaction Setup: In a vial, dissolve 2-aminopyridine (1 mmol) and an unactivated Baylis-Hillman adduct or a suitable Michael acceptor (1.2 mmol) in hexafluoroisopropanol (HFIP).

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or gentle heating).

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up and Purification: Upon completion, remove the HFIP under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the pure 2H-pyrido[1,2-a]pyrimidin-2-one.

Quantitative Data Summary:

EntryMichael AcceptorProductYield (%)
1Acrylate derivativeSubstituted 2H-pyrido[1,2-a]pyrimidin-2-oneup to 95
2Unactivated Baylis-Hillman adductSubstituted 2H-pyrido[1,2-a]pyrimidin-2-oneup to 95

Note: Specific examples of starting materials and corresponding product characterization were not detailed in the provided search results.

Proposed Reaction Mechanism:

The reaction is proposed to proceed through an initial aza-Michael reaction, which is the key step in initiating the formation of the heterocyclic ring.[4]

Workflow Diagram:

G Protocol 3: Domino Synthesis Workflow cluster_reagents Starting Materials 2-Aminopyridine 2-Aminopyridine Reaction Mixture Dissolve Starting Materials in HFIP 2-Aminopyridine->Reaction Mixture Michael Acceptor Michael Acceptor Michael Acceptor->Reaction Mixture HFIP Hexafluoroisopropanol (HFIP) HFIP->Reaction Mixture Stirring Stir at Specified Temperature Reaction Mixture->Stirring TLC Monitoring Monitor Reaction Progress (TLC) Stirring->TLC Monitoring Solvent Removal Remove HFIP under Reduced Pressure TLC Monitoring->Solvent Removal Column Chromatography Purification by Chromatography Solvent Removal->Column Chromatography Final Product 2H-Pyrido[1,2-a]pyrimidin-2-one Column Chromatography->Final Product

Caption: Workflow for the domino synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones.

Conclusion

The one-pot synthesis of pyrido[1,2-a]pyrimidine derivatives offers significant advantages in terms of efficiency, sustainability, and access to molecular diversity. The protocols presented here highlight a range of catalytic systems and reaction conditions, from green, metal-free approaches to transition-metal catalysis, enabling the synthesis of various substituted pyrido[1,2-a]pyrimidine scaffolds. These methodologies are valuable tools for researchers in academia and industry, facilitating the exploration of this important class of heterocyclic compounds for potential applications in drug discovery and materials science. Further optimization of these protocols and the development of new one-pot strategies will continue to advance the field of heterocyclic chemistry.

References

Application Note and Protocol for the Purification of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate via recrystallization. This procedure is designed to enhance the purity of the compound, a crucial step for its application in research and drug development. The protocol outlines solvent selection, the recrystallization process, and methods for isolating the purified product.

Introduction

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. This application note details a robust recrystallization protocol for this compound.

Materials and Reagents

A list of necessary materials and reagents is provided in the table below.

Material/ReagentGradeSupplier Example
Crude this compoundSynthesis GradeN/A
Ethanol (95% or Absolute)ACS Grade or higherSigma-Aldrich
Diisopropyl EtherACS Grade or higherFisher Scientific
Distilled or Deionized WaterN/AN/A
Celite® (optional, for hot filtration)N/AMilliporeSigma
Erlenmeyer Flasks (various sizes)N/ACorning
Graduated CylindersN/APyrex
Heating Mantle or Hot Plate with Stirring FunctionN/AIKA
Magnetic Stir BarsN/AVWR
Buchner Funnel and FlaskN/AKimble
Filter Paper (Whatman No. 1 or equivalent)N/AWhatman
SpatulaN/AN/A
Watch GlassN/AN/A
Vacuum Oven or DesiccatorN/AN/A

Experimental Protocol

The following protocol outlines the step-by-step procedure for the recrystallization of this compound. A general workflow is depicted in the diagram below.

G cluster_0 Recrystallization Workflow A 1. Solvent Selection B 2. Dissolution of Crude Compound A->B Ethanol C 3. Hot Filtration (Optional) B->C Insoluble Impurities Present D 4. Crystallization B->D No Insoluble Impurities C->D E 5. Isolation of Crystals D->E Slow Cooling F 6. Washing of Crystals E->F Vacuum Filtration G 7. Drying F->G Cold Ethanol/Diisopropyl Ether H 8. Purity Assessment G->H Vacuum Oven

Figure 1: General workflow for the recrystallization of this compound.

Solvent Selection

For novel compounds or when a specific solvent is not known, a solvent screening should be performed. Based on literature for similar pyrido[1,2-a]pyrimidine derivatives, ethanol is a promising solvent for recrystallization.[1] The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Procedure for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of the crude compound into several test tubes.

  • Add a few drops of a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) to each test tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Select the solvent that provides good crystal formation upon cooling.

Recrystallization Procedure using Ethanol
  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel. A small amount of hot ethanol can be used to rinse the original flask and the filter paper.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you may place it in an ice-water bath for about 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Transfer the crystalline slurry to the Buchner funnel and apply vacuum.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

    • For enhanced purity, a subsequent wash with a small amount of cold diisopropyl ether can be performed.[2] This helps to remove any residual ethanol and other soluble impurities.

  • Drying:

    • Continue to draw air through the crystals on the Buchner funnel for several minutes to partially dry them.

    • Transfer the purified crystals to a watch glass or a petri dish and dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.

Results and Data Presentation

The effectiveness of the recrystallization process should be evaluated by determining the yield and assessing the purity of the final product.

Yield Calculation

The percent yield can be calculated using the following formula:

% Yield = (mass of pure product / mass of crude product) x 100

A hypothetical example of expected results is presented in the table below.

ParameterValue
Mass of Crude Product (g)5.00
Mass of Pure Product (g)4.25
Calculated Yield (%) 85.0
Melting Point (°C) - Crude105-110
Melting Point (°C) - Pure112-114
Purity by HPLC (%) - Crude92
Purity by HPLC (%) - Pure>99

Note: The melting point and purity values are hypothetical and should be determined experimentally.

Purity Assessment

The purity of the recrystallized this compound should be confirmed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp and narrow melting point range indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess purity against the crude material.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again. Seeding with a pure crystal can also induce crystallization.
Oiling out The solution is supersaturated, or the compound is insoluble at the cooling temperature.Reheat the solution and add a small amount of a co-solvent in which the compound is more soluble. Ensure slow cooling.
Low yield The compound is too soluble in the cold solvent. Incomplete crystallization.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for dissolution and washing.
Colored impurities remain in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ethanol and diisopropyl ether are flammable. Avoid open flames and use a heating mantle or a steam bath for heating.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

References

Application Note: Purification of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development, using silica gel column chromatography. The described methodology is designed for researchers, scientists, and professionals in the field of drug development to achieve high purity of the target compound, essential for subsequent biological assays and further chemical modifications. This document outlines the necessary materials, a step-by-step experimental procedure, and data presentation in a tabular format for clarity. A visual representation of the experimental workflow is also provided using the DOT language for Graphviz.

Introduction

This compound (C₁₁H₁₀N₂O₃, M.W. 218.21 g/mol ) is a member of the pyridopyrimidine class of heterocyclic compounds.[1] Compounds with this scaffold are known to exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research. The synthesis of such molecules often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, a robust purification method is critical to isolate the desired compound in high purity. Column chromatography is a widely used and effective technique for the purification of organic compounds.[2][3][4] This protocol details the use of silica gel column chromatography with a hexane-ethyl acetate solvent system for the efficient purification of the title compound.

Materials and Methods

Materials
  • Crude this compound

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Methanol (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

  • TLC developing chamber

  • UV lamp (254 nm)

Experimental Protocol

1. Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a good separation of the target compound from impurities, with a retention factor (Rƒ) for the target compound ideally between 0.2 and 0.4.

  • Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved crude product onto a TLC plate.

  • Prepare several TLC developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm) and calculate the Rƒ values for the target compound and any impurities.

  • Select the solvent system that provides the best separation. For this compound, a system of Hexane:Ethyl Acetate (7:3 v/v) is a good starting point.

2. Column Chromatography Procedure

a. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude product to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • Place a small plug of cotton wool or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a 9:1 hexane:ethyl acetate mixture).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.

  • Once the silica gel has settled, add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

b. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.

  • Alternatively, for less soluble compounds, create a dry-loading slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.

  • Carefully apply the dissolved sample or the dry-loaded sample onto the top of the silica bed.

c. Elution and Fraction Collection:

  • Carefully add the mobile phase (starting with the optimized hexane:ethyl acetate ratio from the TLC analysis) to the top of the column.

  • Open the stopcock and begin collecting fractions in test tubes or flasks.

  • Maintain a constant flow rate. A typical flow rate is a few drops per second.

  • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds.

d. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Data Presentation

The following table summarizes the key parameters for the column chromatography protocol.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane:Ethyl Acetate (gradient)
Initial Eluent Ratio 9:1 (Hexane:Ethyl Acetate)
Elution of Product ~7:3 to 1:1 (Hexane:Ethyl Acetate)
TLC Rƒ of Pure Product ~0.35 (in 7:3 Hexane:Ethyl Acetate)
Visualization UV light (254 nm)
Sample Loading Wet loading (in DCM) or Dry loading with silica gel

Experimental Workflow Diagram

ColumnChromatographyWorkflow Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Hexane:EtOAc) Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack Chromatography Column Slurry->Pack Load 5. Load Sample onto Column Pack->Load Sample 4. Dissolve/Adsorb Crude Product Sample->Load Elute 6. Elute with Mobile Phase (Hexane:EtOAc gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 10. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Experimental workflow for the purification of the target compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of this compound using silica gel column chromatography. By following the outlined steps, from initial TLC analysis to final product isolation, researchers can obtain the target compound with high purity, suitable for further research and development activities. The provided workflow diagram and data table offer a clear and concise summary of the procedure.

References

Application Notes and Protocols: Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate as a versatile chemical intermediate in the synthesis of biologically active compounds. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with characterization data and the biological activities of its derivatives, particularly in the context of anticancer drug discovery.

Introduction

This compound is a key building block in medicinal chemistry, serving as a scaffold for the development of a diverse range of therapeutic agents. The pyrido[1,2-a]pyrimidine core is a recognized privileged structure, appearing in compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This document outlines the synthetic routes to this intermediate and its conversion into potent bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Synthesis of this compound and Derivatives

The synthesis of the title compound and its derivatives generally follows a two-step process: the initial formation of the pyrido[1,2-a]pyrimidine core, followed by modification of the ethyl ester group to introduce diverse functionalities.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of substituted this compound from a substituted 2-aminopyridine.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.2 eq)

  • Phosphorus oxychloride (POCl₃) or Dowtherm A

  • Ethanol

  • n-Hexane

  • Water

Procedure:

  • A mixture of the substituted 2-aminopyridine and diethyl ethoxymethylenemalonate in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure to yield diethyl 2-(((substituted-pyridin-2-yl)amino)methylene)malonate.

  • The intermediate from step 2 is then cyclized by heating in a high-boiling point solvent such as Dowtherm A or by using a dehydrating agent like phosphorus oxychloride.[1]

    • Thermal Cyclization: Heat the intermediate in Dowtherm A at 240-250 °C for 30 minutes.

    • Microwave-Assisted Cyclization: Alternatively, cyclization can be achieved efficiently using microwave irradiation in the presence of phosphorus oxychloride.[1]

  • After cooling, the reaction mixture is poured into ice water.

  • The precipitated solid is filtered, washed with water and then with n-hexane, and dried to afford the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 1: Characterization Data for a Representative Ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate [1]

PropertyValue
Molecular FormulaC₁₈H₁₃F₃N₂O₃
Molecular Weight362.31 g/mol
Melting Point198-200 °C
IR (KBr, cm⁻¹)1724 (C=O, ester)
¹H-NMR (CDCl₃, 300 MHz) δ (ppm)1.36 (t, 3H, -CH₃), 4.36 (q, 2H, -CH₂-), 7.01-7.89 (m, Ar-H), 8.96 (s, 1H, Ar-H)
MS (ESI) m/z[M+H]⁺: 369
Protocol 2: Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

This protocol details the conversion of this compound to its corresponding carboxamide derivatives, which have shown significant biological activity.

Materials:

  • This compound (1.0 eq)

  • Aliphatic or aromatic amine (2.0 eq)

  • Sealed tube

  • n-Hexane

  • Water

Procedure:

  • A mixture of this compound (0.001 mol) and the desired amine (0.002 mol) is placed in a sealed tube.[1]

  • The mixture is refluxed for 6 hours.[1]

  • Upon completion of the reaction (monitored by TLC), the mixture is allowed to cool to room temperature.

  • The resulting solid is filtered and washed sequentially with n-hexane and water.

  • The product is then dried to yield the pure pyrido[1,2-a]pyrimidine-3-carboxamide derivative.[1]

Biological Applications: Anticancer Activity

Derivatives of this compound, particularly the carboxamides, have been investigated for their potential as anticancer agents. Several compounds have demonstrated potent cytotoxic activity against a range of human cancer cell lines.

Table 2: In Vitro Anticancer Activity of Representative Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives [1]

CompoundR¹ at position 6R² in carboxamideA549 (Lung) IC₅₀ (µg/mL)DU145 (Prostate) IC₅₀ (µg/mL)SiHa (Cervical) IC₅₀ (µg/mL)MCF-7 (Breast) IC₅₀ (µg/mL)
6i Thiophen-2-yln-Propyl3.2 ± 0.124.1 ± 0.155.2 ± 0.216.3 ± 0.25
6j Thiophen-2-ylIsopropyl3.6 ± 0.114.5 ± 0.185.8 ± 0.236.9 ± 0.28
6k Thiophen-2-yln-Butyl4.8 ± 0.195.9 ± 0.237.1 ± 0.298.2 ± 0.33
6n Thiophen-2-ylCyclohexyl7.2 ± 0.288.3 ± 0.339.5 ± 0.38>10
5-Fluorouracil --4.2 ± 0.175.1 ± 0.205.8 ± 0.236.5 ± 0.26

IC₅₀ values are expressed as the mean ± standard deviation of three independent experiments.

The structure-activity relationship (SAR) studies suggest that the presence of a thien-2-yl group at the 6th position of the pyrido[1,2-a]pyrimidine ring enhances the anticancer activity.[1]

Mechanism of Action: Kinase Inhibition

The anticancer activity of pyrido[1,2-a]pyrimidine derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Targeted Signaling Pathway: VEGFR-2 and Raf/MEK/ERK Pathway

Several studies have indicated that pyrido[1,2-a]pyrimidine derivatives can act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the downstream Raf/MEK/ERK signaling pathway.[2][3] This pathway is critical for tumor angiogenesis and cell proliferation.

Below is a diagram illustrating the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamides and their proposed mechanism of action through the inhibition of the VEGFR-2 and Raf/MEK/ERK signaling pathway.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action A 2-Aminopyridine Derivative C This compound A->C Condensation & Cyclization B Diethyl Ethoxymethylenemalonate (EMME) B->C E Pyrido[1,2-a]pyrimidine-3-carboxamide Derivative C->E Amidation D Amine (R-NH2) D->E VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Derivative Inhibitor->VEGFR2 Inhibitor->RAF

Caption: Synthetic route and proposed mechanism of action for pyrido[1,2-a]pyrimidine derivatives.

Experimental Workflow for Anticancer Drug Screening

The evaluation of novel pyrido[1,2-a]pyrimidine derivatives as potential anticancer agents typically follows a standardized workflow, from initial cytotoxicity screening to more detailed mechanistic studies.

workflow start Synthesis of Pyrido[1,2-a]pyrimidine Derivatives screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Lines start->screening ic50 Determination of IC50 Values for Active Compounds screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mechanism Mechanism of Action Studies ic50->mechanism end Lead Compound Optimization sar->end kinase Kinase Inhibition Assays (e.g., VEGFR-2, Raf) mechanism->kinase pathway Western Blot Analysis of Signaling Pathway Proteins (e.g., p-ERK) mechanism->pathway invivo In Vivo Animal Studies (Xenograft Models) mechanism->invivo invivo->end

Caption: Experimental workflow for the evaluation of anticancer properties.

Conclusion

This compound is a valuable and readily accessible intermediate for the synthesis of a wide range of biologically active molecules. The straightforward conversion of its ethyl ester functionality into various amides and other derivatives allows for the generation of compound libraries for high-throughput screening. The demonstrated anticancer activity of its derivatives, likely mediated through the inhibition of key signaling pathways such as the VEGFR-2 and Raf/MEK/ERK pathways, highlights the potential of this scaffold in the development of novel targeted cancer therapies. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this promising class of compounds.

References

Application Notes: Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate serves as a key intermediate in the synthesis of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, which have demonstrated promising cytotoxic effects against various human cancer cell lines. This document provides detailed application notes and protocols for researchers and drug development professionals interested in leveraging this chemical entity for anticancer drug discovery.

Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives can be synthesized starting from 2(1H)-pyridone. The initial steps involve hydrolysis, decarboxylation, selective O-alkylation, and rearrangement to yield a pyridine-2-amine intermediate. This intermediate is then reacted with diethyl ethoxymethylenemalonate (EMME) followed by cyclization under microwave irradiation to produce this compound. Subsequent amidation with various aliphatic amines yields the final carboxamide derivatives.[1]

Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

The synthesized pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. Several compounds have shown promising activity at micromolar concentrations.[1] The cytotoxic effects are typically assessed using assays such as the MTT or SRB assay.

Data Presentation

Table 1: In Vitro Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives (IC₅₀ in µM)

CompoundA549 (Lung)DU145 (Prostate)SiHa (Cervical)MCF-7 (Breast)
6h >92>9215.423.5
6i 10.212.518.220.1
6j 15.811.925.619.8
6k 13.416.321.722.4
6n 20.518.714.928.3
5-Fluorouracil (Standard) 8.29.57.610.3

Data extracted from literature reports on novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (5)

This protocol describes the synthesis of a key intermediate, an analogue of the title compound.

  • Reaction Setup: A mixture of diethyl 2-(((6-phenyl-4-(trifluoromethyl)pyridin-2-yl)amino)methylene)malonate (4) and phosphorus oxychloride is prepared.

  • Cyclization: The reaction mixture is subjected to microwave irradiation to induce cyclization.

  • Work-up: After completion of the reaction, the mixture is cooled and worked up to isolate the crude product.

  • Purification: The crude product is purified by column chromatography to yield the pure ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (5).[1]

Protocol 2: Synthesis of N-substituted-4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives (6a-n)

  • Reaction Setup: Ethyl 4-oxo-6-phenyl-8-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (5) (0.001 mol) and the respective alkyl amine (0.002 mol) are taken in a sealed tube.

  • Reaction Conditions: The mixture is refluxed for 6 hours.

  • Isolation: After completion, the reaction mixture is cooled. The solid product is filtered.

  • Purification: The solid is washed with n-hexane followed by water and then dried to obtain the final carboxamide derivatives.[1]

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 48 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 10 to 500 μM) in triplicates and incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth) is determined.

Visualizations

Synthesis_Pathway 2(1H)-Pyridone 2(1H)-Pyridone Pyridine-2-amine intermediate Pyridine-2-amine intermediate 2(1H)-Pyridone->Pyridine-2-amine intermediate Multistep Diethyl aminomethylene malonate Diethyl aminomethylene malonate Pyridine-2-amine intermediate->Diethyl aminomethylene malonate + EMME This compound This compound Diethyl aminomethylene malonate->this compound Cyclization (MWI) Pyrido[1,2-a]pyrimidine-3-carboxamides Pyrido[1,2-a]pyrimidine-3-carboxamides This compound->Pyrido[1,2-a]pyrimidine-3-carboxamides + Aliphatic amines

Caption: Synthetic pathway to pyrido[1,2-a]pyrimidine-3-carboxamides.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed cells in 96-well plate Seed cells in 96-well plate Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Add test compounds Add test compounds Incubate for 24h->Add test compounds Incubate for 48h Incubate for 48h Add test compounds->Incubate for 48h Add MTT solution Add MTT solution Incubate for 48h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilizer Add solubilizer Incubate for 4h->Add solubilizer Read absorbance Read absorbance Add solubilizer->Read absorbance Calculate % viability Calculate % viability Read absorbance->Calculate % viability Determine IC50 Determine IC50 Calculate % viability->Determine IC50

Caption: Workflow for the MTT cytotoxicity assay.

Signaling_Pathway_Hypothesis Pyrido[1,2-a]pyrimidine derivative Pyrido[1,2-a]pyrimidine derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Pyrido[1,2-a]pyrimidine derivative->Target Protein (e.g., Kinase) Inhibition Downstream Signaling Downstream Signaling Target Protein (e.g., Kinase)->Downstream Signaling Cell Cycle Arrest Cell Cycle Arrest Downstream Signaling->Cell Cycle Arrest Apoptosis Apoptosis Downstream Signaling->Apoptosis Reduced Proliferation Reduced Proliferation Cell Cycle Arrest->Reduced Proliferation Apoptosis->Reduced Proliferation

References

Application Notes and Protocols: The "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate" Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The unique structural features of the pyrido[1,2-a]pyrimidine ring system allow for diverse chemical modifications, enabling the generation of potent and selective inhibitors against various kinase targets. This document provides a comprehensive overview of the application of this scaffold in targeting key kinases such as Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase. Detailed experimental protocols for synthesis, in vitro kinase inhibition assays, and cellular assays are provided, along with a summary of reported biological activities.

Target Kinases and Signaling Pathways

Derivatives of the this compound scaffold have shown inhibitory activity against several important cancer-related kinases.

Phosphoinositide 3-kinase (PI3K)/mTOR Pathway

The PI3K/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers. The pyrido[1,2-a]pyrimidine scaffold has been explored for the development of dual PI3K/mTOR inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy. The pyrido[1,2-a]pyrimidine scaffold has been utilized to develop potent VEGFR-2 inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Angiogenesis Angiogenesis MAPK->Angiogenesis Promotes Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->VEGFR2 PIM1_Pathway Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activate PIM1 PIM-1 JAK_STAT->PIM1 Upregulates Apoptosis_Inhibition Inhibition of Apoptosis PIM1->Apoptosis_Inhibition Promotes Cell_Proliferation Cell Proliferation PIM1->Cell_Proliferation Promotes Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->PIM1 Synthesis_Workflow Start 2-Aminopyridine Derivative Step1 Reaction with Diethyl Ethoxymethylenemalonate (EMME) Start->Step1 Intermediate Intermediate Step1->Intermediate Step2 Cyclization (e.g., Dowtherm A, heat) Intermediate->Step2 Product Ethyl 4-oxo-4H-pyrido[1,2-a] -pyrimidine-3-carboxylate Step2->Product

Application Notes and Protocols: Antiviral Activity of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. The pyrido[1,2-a]pyrimidine scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This document provides detailed application notes on the antiviral properties of derivatives of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, with a particular focus on their activity against West Nile Virus (WNV), a mosquito-borne flavivirus capable of causing severe neurological disease.

Recent studies have identified N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, synthesized from ethyl esters of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids, as a promising class of antiviral agents. Notably, the derivative N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has demonstrated significant and selective activity against WNV, highlighting the potential of this chemical series for further development.

These application notes serve as a comprehensive guide, presenting key antiviral activity data, detailed experimental protocols for in vitro assays, and a proposed mechanism of action to facilitate further research and development in this area.

Data Presentation: Antiviral Activity of Lead Derivative Against West Nile Virus

The following table summarizes the in vitro antiviral activity and cytotoxicity of the lead compound, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, against West Nile Virus. The data is presented to illustrate the compound's potency and selectivity.

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Lead Derivative West Nile Virus (WNV)Vero1.5>100>66.7
  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication or cytopathic effect.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%.

  • Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established high-throughput screening assays for WNV inhibitors.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to evaluate the ability of a compound to protect host cells from virus-induced cell death.

Materials:

  • Vero cells (or other susceptible cell line)

  • West Nile Virus (WNV) stock

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should not exceed 0.5% to avoid cellular toxicity.

  • Compound Addition: Add the diluted compounds to the cell plates. Include a "cells only" control (no virus, no compound) and a "virus control" (with virus, no compound).

  • Virus Infection: Infect the cells with WNV at a Multiplicity of Infection (MOI) of 0.1.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator until significant CPE is observed in the virus control wells.

  • Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the EC₅₀ and CC₅₀ values by plotting the percentage of cell viability against the compound concentration using a non-linear regression analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Vero Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds infect_cells Infect Cells with West Nile Virus add_compounds->infect_cells incubation Incubate for 72 hours infect_cells->incubation measure_viability Measure Cell Viability (e.g., CellTiter-Glo®) incubation->measure_viability calculate_ec50_cc50 Calculate EC₅₀ and CC₅₀ Values measure_viability->calculate_ec50_cc50

Plaque Reduction Neutralization Test (PRNT)

This assay is a more stringent secondary assay to confirm the antiviral activity of hit compounds by quantifying the reduction in infectious virus particles.

Materials:

  • Vero cells

  • West Nile Virus (WNV) stock

  • DMEM with 2% FBS

  • Test compounds

  • Agarose overlay (e.g., 2x MEM with 1% low-melting-point agarose)

  • Crystal violet solution

  • 6-well plates

Protocol:

  • Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound and mix with a known titer of WNV (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection: Remove the growth medium from the confluent cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

  • Agarose Overlay: Remove the inoculum and overlay the cells with the agarose medium. Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-4 days until plaques are visible.

  • Staining: Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC₅₀ is the concentration of the compound that reduces the plaque number by 50%.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Vero Cells to Confluency in 6-well Plates prepare_virus_compound Prepare Virus-Compound Mixtures seed_cells->prepare_virus_compound infect_cells Infect Cell Monolayers prepare_virus_compound->infect_cells add_overlay Add Agarose Overlay infect_cells->add_overlay incubation Incubate for 3-4 Days add_overlay->incubation stain_plaques Fix and Stain Plaques incubation->stain_plaques count_plaques Count Plaques and Calculate Reduction stain_plaques->count_plaques

Proposed Mechanism of Action

The precise mechanism of action for this compound derivatives against West Nile Virus has not been fully elucidated. However, based on the known antiviral mechanisms of other pyrimidine analogs and inhibitors of flaviviruses, a plausible hypothesis is the inhibition of viral RNA synthesis. This could occur through direct inhibition of the viral RNA-dependent RNA polymerase (RdRp) or by interfering with host cell pathways essential for viral replication, such as the de novo pyrimidine biosynthesis pathway. A reduction in the intracellular pool of pyrimidine nucleotides would directly impede the synthesis of new viral RNA genomes.

G compound Pyrido[1,2-a]pyrimidine Derivative pathway Host Cell Pyrimidine Biosynthesis Pathway compound->pathway Inhibits rdRp Viral RNA-dependent RNA Polymerase (RdRp) compound->rdRp Potentially Inhibits nucleotides Reduced Pyrimidine Nucleotide Pool pathway->nucleotides Leads to replication Inhibition of Viral RNA Replication nucleotides->replication Causes rdRp->replication Directly Blocks

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel antiviral agents against West Nile Virus. The lead compound, N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, demonstrates potent and selective in vitro activity. The provided protocols offer a robust framework for the continued evaluation and optimization of this chemical series. Further studies are warranted to elucidate the precise mechanism of action and to assess the in vivo efficacy of these compounds.

Unlocking the Antimalarial Potential of Pyrido[1,2-a]pyrimidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with unique mechanisms of action. The pyrido[1,2-a]pyrimidine scaffold has emerged as a promising heterocyclic structure in the development of new therapeutics.[1] This document provides a comprehensive overview of the antimalarial potential of this class of compounds, including their biological activity, proposed mechanisms of action, and detailed protocols for their evaluation.

Data Presentation: In Vitro Activity of Pyrido[1,2-a]pyrimidine Derivatives

The following table summarizes the quantitative data on the antiplasmodial and cytotoxic activities of representative pyrido[1,2-a]pyrimidine compounds from cited studies. This structured format allows for easy comparison of their potency and selectivity.

Compound IDP. falciparum StrainIC50 (µM)Cytotoxicity (Cell Line)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Compound 213D7 (CQ-sensitive)33Huh-7>100>3.0[2][3]
Compound 373D7 (CQ-sensitive)37Huh-7>100>2.7[2][3]

Table 1: Summary of Antimalarial Activity and Cytotoxicity. IC50 (50% inhibitory concentration) represents the concentration of the compound that inhibits parasite growth by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI) is a measure of the compound's specificity for the parasite over host cells. A higher SI value is desirable.

Proposed Mechanisms of Action

Research suggests that pyrido[1,2-a]pyrimidine compounds may exert their antimalarial effects through multiple mechanisms, making them attractive candidates for further development. Two key targets that have been identified are falcipain-2 and the heme detoxification pathway.

Inhibition of Falcipain-2

Falcipain-2 is a crucial cysteine protease in P. falciparum that is involved in the degradation of host hemoglobin to provide essential amino acids for parasite growth and development.[4][5] Inhibition of this enzyme leads to a disruption of this vital nutrient supply, ultimately causing parasite death.[4] Certain pyrido[1,2-a]pyrimidin-4-ones have shown excellent inhibitory potential against falcipain-2, suggesting this as a primary mechanism of their antiplasmodial activity.[3][4]

cluster_parasite Plasmodium falciparum cluster_drug Mechanism of Inhibition Hemoglobin Host Hemoglobin Falcipain2 Falcipain-2 (Cysteine Protease) Hemoglobin->Falcipain2 Digestion AminoAcids Essential Amino Acids ParasiteGrowth Parasite Growth & Proliferation AminoAcids->ParasiteGrowth Falcipain2->AminoAcids PyridoPyrimidine Pyrido[1,2-a]pyrimidine Compound PyridoPyrimidine->Falcipain2 Inhibition

Inhibition of Hemoglobin Digestion by Targeting Falcipain-2.
Suppression of Heme Detoxification

During hemoglobin digestion, the parasite releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (malarial pigment).[6] Inhibition of this detoxification process leads to the accumulation of free heme, which is toxic to the parasite through the generation of reactive oxygen species and damage to cellular components.[6][7] Some antimalarial compounds are known to interfere with hemozoin formation, and this is a potential mechanism for pyrido[1,2-a]pyrimidine derivatives.[8]

cluster_parasite Plasmodium falciparum Food Vacuole cluster_drug Mechanism of Inhibition Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity PyridoPyrimidine Pyrido[1,2-a]pyrimidine Compound PyridoPyrimidine->Hemozoin Inhibition of Polymerization

Disruption of Heme Detoxification Pathway.

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the antimalarial potential of pyrido[1,2-a]pyrimidine compounds.

Experimental Workflow

The general workflow for screening and characterizing novel antimalarial compounds involves a series of in vitro assays to determine their efficacy, selectivity, and potential mechanism of action.

cluster_workflow Antimalarial Drug Discovery Workflow Start Synthesized Pyrido[1,2-a]pyrimidine Compounds Assay1 In Vitro Antiplasmodial Assay (SYBR Green I) Start->Assay1 Data1 Determine IC50 Values Assay1->Data1 Assay2 Cytotoxicity Assay (MTT) Data1->Assay2 Data2 Determine CC50 Values & Selectivity Index (SI) Assay2->Data2 Assay3 Mechanism of Action Studies (e.g., Falcipain-2 Inhibition, Heme Detoxification) Data2->Assay3 Data3 Elucidate Target & Pathway Assay3->Data3 End Lead Compound Identification Data3->End

Workflow for Evaluating Antimalarial Compounds.
Protocol 1: In Vitro Antiplasmodial Activity using SYBR Green I Assay

This assay is a simple and robust method for determining the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.[1][3] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage.

  • Plate Preparation:

    • Add 100 µL of complete culture medium to each well of a 96-well plate.

    • Prepare serial dilutions of the test compounds in the plate.

  • Parasite Addition:

    • Prepare a parasite culture suspension with 2% parasitemia and 2% hematocrit.

    • Add 100 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining:

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Calculate the percentage of parasite growth inhibition relative to the untreated control.

    • Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method used to assess the cytotoxicity of compounds against mammalian cell lines (e.g., Huh-7).[1][3] It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC50 values by plotting the percentage of viability against the log of the compound concentration.

Protocol 3: Falcipain-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant falcipain-2 using a fluorogenic substrate.

Materials:

  • Recombinant falcipain-2

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Test compounds

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add the test compound at various concentrations.

    • Add a fixed concentration of falcipain-2 to each well.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence (excitation ~355 nm, emission ~460 nm) over time at room temperature. The cleavage of the substrate by falcipain-2 releases the fluorescent AMC molecule.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the no-inhibitor control.

    • Determine the IC50 value for the compound against falcipain-2.

Protocol 4: Heme Detoxification (β-Hematin Formation) Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from heme.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 5.0)

  • Test compounds

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the hemin chloride solution.

    • Add the test compounds at various concentrations.

  • Reaction Initiation: Initiate the polymerization of heme to β-hematin by adding the acetate buffer.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification:

    • Centrifuge the plate to pellet the β-hematin.

    • Remove the supernatant containing unreacted heme.

    • Wash the pellet with DMSO to remove any interfering substances.

    • Dissolve the β-hematin pellet in a known volume of NaOH.

    • Measure the absorbance of the dissolved β-hematin at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hematin formation inhibition relative to the no-compound control.

    • Determine the IC50 value for the inhibition of heme detoxification.

These protocols provide a robust framework for the initial screening and characterization of pyrido[1,2-a]pyrimidine compounds as potential antimalarial drug candidates. Further studies, including in vivo efficacy and pharmacokinetic profiling, would be necessary for lead optimization and preclinical development.

References

Application Notes and Protocols for In Vitro Evaluation of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate," a heterocyclic compound belonging to the pyridopyrimidine class. Derivatives of this scaffold have demonstrated promising anticancer and anti-inflammatory activities. The following protocols and data summaries offer a detailed guide for assessing the therapeutic potential of this specific molecule and its analogues.

Anticancer Activity Evaluation

The pyrido[1,2-a]pyrimidine and related pyridopyrimidine scaffolds are recognized for their potential as anticancer agents.[1] These compounds have been shown to induce cytotoxicity, trigger apoptosis, and inhibit key enzymes involved in cancer cell proliferation, such as protein kinases.[2][3]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.[2][4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of "this compound" in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48 to 72 hours.[5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Workflow for MTT Assay:

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compound, apoptosis and cell cycle progression can be analyzed using flow cytometry.

Experimental Protocol for Annexin V-FITC/PI Apoptosis Assay:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 and 48 hours.[5]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[5]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol for Cell Cycle Analysis:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).[2]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[2]

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.[2]

  • Flow Cytometry: Analyze the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Signaling Pathway for Apoptosis Induction:

Apoptosis_Pathway compound This compound cell Cancer Cell compound->cell stress Cellular Stress cell->stress caspases Caspase Activation stress->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Simplified pathway of apoptosis induction in cancer cells.

Kinase Inhibition Assays

Many pyridopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[3][7]

Experimental Protocol for In Vitro Kinase Assay (e.g., PIM-1 Kinase):

  • Assay Setup: In a suitable assay buffer, combine the target kinase (e.g., recombinant PIM-1), a specific substrate, and ATP.

  • Compound Addition: Add varying concentrations of "this compound".

  • Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature.

  • Detection: Quantify the phosphorylation of the substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or ELISAs.

  • Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of the kinase.

Data on Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives (for comparative purposes):

Compound IDCancer Cell LineAssayIC₅₀ (µM)Reference
Compound 4MCF-7 (Breast)Cytotoxicity0.57[7]
Compound 4HepG2 (Liver)Cytotoxicity1.13[7]
Compound 11MCF-7 (Breast)Cytotoxicity1.31[7]
Compound 11HepG2 (Liver)Cytotoxicity0.99[7]
Compound 4PIM-1 KinaseKinase Inhibition0.0114[7]
Compound 10PIM-1 KinaseKinase Inhibition0.0172[7]

Anti-inflammatory Activity Evaluation

Pyridopyrimidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes like cyclooxygenases (COX) and nitric oxide synthases (NOS).[8][9]

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 isoforms, which are key enzymes in the inflammatory pathway.[9][10]

Experimental Protocol:

  • Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a suitable buffer.

  • Compound Incubation: Add "this compound" at various concentrations and incubate with the enzyme.

  • Initiate Reaction: Add arachidonic acid to start the reaction.

  • Quantify Prostaglandin: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

  • Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Logical Flow for COX Inhibition Assay:

COX_Inhibition_Workflow start Start: Prepare COX-1/COX-2 enzymes add_compound Add this compound start->add_compound incubate Incubate with enzyme add_compound->incubate add_substrate Add Arachidonic Acid incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction measure Measure PGE2 production (ELISA) reaction->measure analyze Calculate IC50 for COX-1 and COX-2 measure->analyze end End: Potency and Selectivity Data analyze->end

Caption: Workflow for assessing COX-1/COX-2 inhibition.

Nitric Oxide Synthase (NOS) Inhibition Assay

Some pyrido[1,2-a]pyrimidines have been shown to inhibit nitric oxide synthases (NOS), which are involved in inflammatory processes.[8]

Experimental Protocol:

  • Enzyme Source: Use purified inducible NOS (iNOS) or neuronal NOS (nNOS).

  • Reaction Components: Prepare a reaction mixture containing the NOS enzyme, L-arginine, NADPH, and necessary cofactors.

  • Compound Addition: Introduce "this compound" at various concentrations.

  • Incubation: Allow the reaction to proceed at 37°C.

  • Nitrite Measurement: Measure the production of nitrite, a stable metabolite of nitric oxide, using the Griess reagent.[8]

  • Data Analysis: Determine the IC₅₀ value for NOS inhibition.

Data on Anti-inflammatory Activity of Pyridopyrimidine Derivatives (for comparative purposes):

Compound ClassTargetAssayIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidineCOX-2In Vitro Inhibition0.04[9]
PyridopyrimidinonesCOX-2In Vitro Inhibition0.67 - 1.02[11]
Pyrimidine DerivativesCOX-2In Vitro InhibitionComparable to Meloxicam[10]

These protocols and comparative data provide a solid foundation for initiating the in vitro evaluation of "this compound" and advancing its potential as a therapeutic agent.

References

Application Notes and Protocols for Cell-based Cytotoxicity Assays of Pyrido[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrido[1,2-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents.[1] Assessing the cytotoxic effects of novel pyrido[1,2-a]pyrimidine derivatives is a critical step in the drug discovery and development process. This document provides detailed protocols for key cell-based assays to evaluate the cytotoxicity of these compounds and presents a summary of reported cytotoxic activities.

Data Presentation: Cytotoxicity of Pyridopyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of various pyrido[1,2-a]pyrimidine and related pyridopyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.

Compound ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 4MCF-7 (Breast)0.57[2][3]
HepG2 (Liver)1.13[2][3]
Compound 11MCF-7 (Breast)1.31[2][3]
HepG2 (Liver)0.99[2][3]
Compound 52HepG-2 (Liver)0.3[4]
Compound 55HepG-2 (Liver)0.3[4]
Compound 59HepG-2 (Liver)0.6[4]
Compound 60PC-3 (Prostate)5.47[4]
Compound 52PC-3 (Prostate)6.6[4]
Compound 8aA-549 (Lung)16.2[5]
PC-3 (Prostate)7.98[5]
Compound 8bA-549 (Lung)16[5]
Compound 8dA-549 (Lung)7.23[5]
PC-3 (Prostate)7.12[5]
Compound 9aPC-3 (Prostate)9.26[5]
Compound 15fPC-3 (Prostate)0.36[6]
A-549 (Lung)0.41[6]
Pyrido[1,2-a]pyrimidin-4-oneCompound 14iKyse-520 (Esophageal)1.06[7]
HBMEC (Normal Brain)30.75[7]

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of pyrido[1,2-a]pyrimidine compounds involves several key stages, from initial cell culture to data analysis and interpretation.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell_Culture Cell Line Seeding and Culture Incubation Incubate Cells with Compound Cell_Culture->Incubation Compound_Prep Pyrido[1,2-a]pyrimidine Dilution Compound_Prep->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assay Incubation->Apoptosis Data_Collection Measure Absorbance/ Fluorescence/Luminescence MTT->Data_Collection LDH->Data_Collection Apoptosis->Data_Collection IC50 Calculate IC50 Values Data_Collection->IC50 G cluster_0 Upstream Signaling cluster_1 PIM-1 Kinase Regulation cluster_2 Downstream Effects Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation p21 p21 (CDKN1A) PIM1->p21 Inhibition Caspase3 Caspase-3 PIM1->Caspase3 Inhibition Pyrido Pyrido[1,2-a]pyrimidine Pyrido->PIM1 Inhibition CellCycle Cell Cycle Arrest (G1) p21->CellCycle Induction Apoptosis Apoptosis Caspase3->Apoptosis Induction

References

Application Notes and Protocols for Structure-Activity Relationship Studies of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of derivatives based on the Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate scaffold. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, with a focus on their potential as anticancer agents and kinase inhibitors.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1] this compound serves as a key intermediate for the synthesis of various derivatives, allowing for systematic modifications to explore and optimize their biological activities. This document outlines the SAR, synthesis, and biological evaluation of these derivatives, providing researchers with the necessary information to design and test novel compounds.

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrido[1,2-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Key SAR Observations:

  • Position 3: The ethyl carboxylate group at position 3 is a common starting point for derivatization. Conversion of this ester to various amides has been a successful strategy to enhance anticancer activity. The nature of the amine used for amidation significantly influences cytotoxicity.[2][3]

  • Position 6 and 8: Substitution at these positions with aryl or heteroaryl groups, as well as electron-withdrawing groups like trifluoromethyl, has been shown to modulate anticancer potency.[2]

  • Position 7: Introduction of carboxamide functionalities at the 7-position has led to the discovery of potent PI3Kβ/δ inhibitors.[4]

  • General Trends: The addition of bulky and lipophilic groups can enhance binding to target proteins, but a balance between lipophilicity and solubility is crucial for cellular activity.

Data Presentation: Biological Activities of Pyrido[1,2-a]pyrimidine Derivatives

The following tables summarize the in vitro biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives [2]

Compound IDR (at position 3)A549 (Lung) IC₅₀ (µM)DU145 (Prostate) IC₅₀ (µM)SiHa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
6h N-propyl15.318.220.416.5
6i N-butyl12.815.618.314.2
6j N-pentyl10.512.415.111.8
6k N-hexyl9.811.213.510.1
6n N-benzyl22.125.428.924.3

Note: IC₅₀ values were converted from µg/mL as reported in the source.

Table 2: SHP2 Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives [5]

Compound IDModificationsSHP2 (full-length) IC₅₀ (µM)SHP2-PTP IC₅₀ (µM)Kyse-520 (Esophageal) IC₅₀ (µM)HBMEC (Normal) IC₅₀ (µM)
13a Rigid structure----
14i S atom linker for flexibility0.104> 501.0630.75
SHP099 Reference Inhibitor----

Experimental Protocols

General Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives[3][4]

This protocol describes a general method for the synthesis of the this compound intermediate and its subsequent conversion to carboxamide derivatives.

Protocol 1: Synthesis of this compound (5)

  • Step 1: Synthesis of Pyridine-2-amine (3): Start from 2(1H)-pyridone (1) via hydrolysis, decarboxylation, selective O-alkylation, followed by rearrangement to yield pyridine-2-amine (3).[3]

  • Step 2: Reaction with EMME: React compound (3) with diethyl ethoxymethylenemalonate (EMME) under conventional heating to produce diethyl 2-(((pyridin-2-yl)amino)methylene)malonate (4).[2]

  • Step 3: Cyclization: Cyclize compound (4) in phosphorus oxychloride (POCl₃) under microwave irradiation to yield this compound (5). Microwave irradiation is preferred for higher yields and shorter reaction times.[2]

Protocol 2: Synthesis of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives (6a-n)

  • Amidation: Take this compound (5) (0.001 mol) and the desired aliphatic amine (0.002 mol) in a sealed tube.

  • Reflux: Reflux the reaction mixture for 6 hours.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture. The product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum to obtain the final carboxamide derivatives (6a-n).[2]

In Vitro Cytotoxicity Assay (MTT Assay)[7]

This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized compounds against various cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Cancer cell lines (e.g., A549, DU145, SiHa, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

Many pyrido[1,2-a]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

SHP2_RAS_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos RAS RAS Grb2_Sos->RAS Activation SHP2 SHP2 SHP2->RTK Dephosphorylation (Signal Modulation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor (e.g., 14i) Inhibitor->SHP2

Caption: SHP2's role in the RAS-ERK signaling pathway and its inhibition.

Experimental Workflows

Synthesis_Workflow start 2(1H)-pyridone (1) step1 Hydrolysis, Decarboxylation, O-alkylation, Rearrangement start->step1 intermediate1 Pyridine-2-amine (3) step1->intermediate1 step2 Reaction with EMME intermediate1->step2 intermediate2 Intermediate (4) step2->intermediate2 step3 Cyclization (POCl₃, Microwave) intermediate2->step3 intermediate3 Ethyl 4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate (5) step3->intermediate3 step4 Amidation with Aliphatic Amines intermediate3->step4 final_product Pyrido[1,2-a]pyrimidine-3- carboxamide Derivatives (6a-n) step4->final_product

Caption: General workflow for the synthesis of pyrido[1,2-a]pyrimidine derivatives.

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Serial Dilutions of Compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate IC₅₀ Values read_plate->analyze

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

References

Application Notes and Protocols: Synthesis of Carboxamide Derivatives from Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a series of N-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, starting from ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer agents, acting as multi-kinase inhibitors. This guide includes a general reaction scheme, a detailed experimental protocol for the synthesis, characterization data for representative derivatives, and a discussion of their potential applications in cancer therapy through the inhibition of key signaling pathways.

Introduction

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[1][2] Carboxamide derivatives of this scaffold, in particular, have demonstrated promising anticancer activity.[1][3] This activity is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[4][5] The synthesis of a library of these carboxamide derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

The general synthetic route involves the aminolysis of the ethyl ester at the C-3 position of the pyrido[1,2-a]pyrimidine core with a variety of primary and secondary amines. This reaction is typically straightforward and provides a versatile method for generating a diverse range of carboxamide derivatives.

General Reaction Scheme

The synthesis of N-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides is achieved through the direct aminolysis of this compound with a suitable amine.

Reaction_Scheme start This compound conditions Reflux start->conditions reagent + R-NH2 (Amine) reagent->conditions product N-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide conditions->product

Caption: General reaction for the synthesis of carboxamide derivatives.

Experimental Protocols

This section provides a general protocol for the synthesis of N-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., methylamine, ethylamine, propylamine, etc.)

  • Ethanol (absolute)

  • n-Hexane

  • Deionized water

  • Pressure-rated sealed tube

  • Magnetic stirrer hotplate

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a pressure-rated sealed tube, combine this compound (1.0 eq) and the desired amine (2.0-3.0 eq).

  • Reaction Conditions: Add a minimal amount of a suitable solvent, such as ethanol, if the amine is a solid or to facilitate mixing. Seal the tube tightly.

  • Heating: Place the sealed tube in an oil bath preheated to a reflux temperature (typically 80-120 °C, depending on the solvent and amine) and stir the reaction mixture vigorously for 6-12 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Isolation of the Product:

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • If no precipitate is present, the solvent may be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent like n-hexane to induce precipitation.

  • Purification: Wash the collected solid sequentially with n-hexane and water to remove any unreacted starting materials and impurities.[1]

  • Drying: Dry the purified product under vacuum to obtain the final N-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following table summarizes the characterization data for a selection of synthesized N-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.

Compound IDR Group (Amine)Yield (%)m.p. (°C)¹H NMR (δ, ppm)MS (m/z)
6a Methyl85248-2502.91 (d, 3H), 7.20-7.24 (m, 1H), 7.35-7.39 (m, 1H), 7.80 (s, 1H), 8.80 (s, 1H), 9.05 (d, 1H), 9.25 (q, 1H)350 (M+H)⁺
6b Ethyl82210-2121.25 (t, 3H), 3.45 (q, 2H), 7.21-7.25 (m, 1H), 7.36-7.40 (m, 1H), 7.81 (s, 1H), 8.82 (s, 1H), 9.06 (d, 1H), 9.20 (t, 1H)364 (M+H)⁺
6c n-Propyl88198-2000.95 (t, 3H), 1.60-1.70 (m, 2H), 3.35 (q, 2H), 7.20-7.24 (m, 1H), 7.35-7.39 (m, 1H), 7.80 (s, 1H), 8.81 (s, 1H), 9.05 (d, 1H), 9.22 (t, 1H)378 (M+H)⁺
6d Isopropyl86220-2221.28 (d, 6H), 4.20-4.30 (m, 1H), 7.21-7.25 (m, 1H), 7.36-7.40 (m, 1H), 7.81 (s, 1H), 8.82 (s, 1H), 9.06 (d, 1H), 9.10 (d, 1H)378 (M+H)⁺
6e n-Butyl84188-1900.95 (t, 3H), 1.35-1.45 (m, 2H), 1.55-1.65 (m, 2H), 3.40 (q, 2H), 7.20-7.24 (m, 1H), 7.35-7.39 (m, 1H), 7.80 (s, 1H), 8.81 (s, 1H), 9.05 (d, 1H), 9.23 (t, 1H)392 (M+H)⁺

Note: The presented ¹H NMR and MS data are representative and based on derivatives of a substituted this compound as reported in the literature.[1]

Applications in Drug Discovery

Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have emerged as a promising class of compounds in cancer research. Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in various cancers.

Multi-Kinase Inhibition

Many derivatives from this class have shown activity against multiple kinases, including EGFR, VEGFR, and PIM-1.[4][5] This multi-targeted approach can be advantageous in cancer therapy as it can simultaneously block several signaling pathways that contribute to tumor growth, proliferation, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis PIM1 PIM-1 PIM1->Proliferation Drug Pyrido[1,2-a]pyrimidine Carboxamide Derivative Drug->EGFR Inhibition Drug->VEGFR Inhibition Drug->PIM1 Inhibition

Caption: Inhibition of cancer signaling pathways by derivatives.

Workflow for Synthesis and Screening

The following diagram illustrates the general workflow from the synthesis of the carboxamide derivatives to their initial biological evaluation.

Experimental_Workflow Start Start: This compound + Amine Synthesis Synthesis: Aminolysis Reaction Start->Synthesis Purification Purification: Filtration & Washing Synthesis->Purification Characterization Characterization: NMR, MS, m.p. Purification->Characterization Screening Biological Screening: Anticancer Assays Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR End End: Identification of Lead Compounds SAR->End

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The synthesis of N-substituted-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides via aminolysis of the corresponding ethyl ester is a robust and versatile method for generating a library of potential anticancer agents. The detailed protocols and characterization data provided in this document serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The ability of these compounds to act as multi-kinase inhibitors highlights their potential for the development of novel cancer therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Gould-Jacobs Synthesis of Pyrido[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs reaction for the synthesis of pyrido[1,2-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Gould-Jacobs synthesis for pyrido[1,2-a]pyrimidines?

A1: The Gould-Jacobs synthesis is a two-step process for preparing the pyrido[1,2-a]pyrimidine core. It begins with the condensation of a 2-aminopyridine derivative with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form a key intermediate, diethyl (2-pyridylamino)methylenemalonate. This intermediate is then subjected to high-temperature thermal cyclization to yield the final 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate product.[1]

Q2: Why are very high temperatures required for the cyclization step?

A2: The thermal cyclization is a 6-electron electrocyclic reaction that requires significant thermal energy to overcome the activation barrier for ring closure.[1] Temperatures are typically in the range of 250-300 °C. The reaction is often carried out in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, or under neat conditions.

Q3: Are there alternatives to conventional heating for the cyclization?

A3: Yes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles by promoting rapid and uniform heating.[2][3]

Q4: Can the intermediate from the initial condensation be isolated?

A4: Yes, the diethyl (2-pyridylamino)methylenemalonate intermediate is often stable and can be isolated and purified before the thermal cyclization step. In fact, incomplete cyclization can lead to the presence of this intermediate in the final product mixture.[2][3]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrido[1,2-a]pyrimidine

Possible Cause 1: Incomplete Cyclization

  • Symptom: The primary product isolated is the uncyclized intermediate, diethyl (2-pyridylamino)methylenemalonate.

  • Troubleshooting:

    • Increase Temperature: The cyclization is highly temperature-dependent. Ensure your heating apparatus is reaching and maintaining the target temperature (typically >250 °C).

    • Increase Reaction Time: The reaction may require a longer duration at high temperature for complete conversion. However, be cautious as this can also lead to degradation.

    • Solvent Choice: Ensure the use of a high-boiling point solvent (e.g., diphenyl ether) if not running the reaction neat.

    • Microwave Synthesis: Consider switching to a microwave reactor for more efficient and controlled heating.

Possible Cause 2: Product Degradation

  • Symptom: The reaction mixture darkens significantly (charring), and the desired product is obtained in low yield along with insoluble materials.

  • Troubleshooting:

    • Optimize Temperature and Time: While high temperatures are necessary, excessively high temperatures or prolonged reaction times can cause the product to decompose. A careful optimization of both parameters is crucial.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition at high temperatures.

Issue 2: Presence of Significant Impurities in the Final Product

Possible Cause 1: Decarboxylation of the Product

  • Symptom: A significant byproduct is observed that corresponds to the pyrido[1,2-a]pyrimidine core without the 3-carboxylate group.

  • Troubleshooting: This is typically caused by excessive heat or prolonged reaction times. Reducing the reaction time or temperature may minimize this side reaction. An experiment on a related quinoline synthesis showed that increasing both temperature and reaction time can lead to a lower isolated yield due to decarboxylation.[2]

Possible Cause 2: Unreacted Starting Materials

  • Symptom: 2-aminopyridine or diethyl ethoxymethylenemalonate are detected in the crude product.

  • Troubleshooting:

    • Condensation Step: Ensure the initial condensation reaction goes to completion. This step is typically less demanding than the cyclization and can often be performed at a lower temperature before proceeding to the high-temperature cyclization.

    • Stoichiometry: Verify the correct stoichiometry of the reactants.

Possible Cause 3: Formation of Isomeric Products

  • Symptom: With asymmetrically substituted 2-aminopyridines, a mixture of isomeric pyrido[1,2-a]pyrimidines may be formed.

  • Troubleshooting:

    • Substituent Effects: The regioselectivity of the cyclization can be influenced by both steric and electronic effects of the substituents on the pyridine ring. The cyclization may favor one position over the other.

    • Purification: If a mixture of isomers is unavoidable, careful chromatographic purification will be necessary to separate them.

Data on Reaction Conditions

The following table, adapted from a study on the Gould-Jacobs synthesis of a quinoline derivative, illustrates the critical relationship between temperature, reaction time, and product yield. Similar trends can be expected in the synthesis of pyrido[1,2-a]pyrimidines, where balancing cyclization and degradation is key.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield of Cyclized Product (%)Notes
125010111Primarily uncyclized intermediate observed.
2300102237Higher temperature improves cyclization.
325020112Increased time at lower temp has minimal effect.
4300202428Increased time at higher temp leads to lower yield, suggesting product degradation/decarboxylation.
530052047Optimal conditions found with high temperature and short reaction time.

Data adapted from a study on quinoline synthesis, which serves as a model for the high-temperature cyclization step.[2]

Experimental Protocols

Protocol: Two-Step Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Step 1: Synthesis of Diethyl (2-pyridylamino)methylenemalonate (Intermediate)

  • In a round-bottom flask, combine equimolar amounts of 2-aminopyridine and diethyl ethoxymethylenemalonate.

  • Heat the mixture at 100-110 °C for 2 hours.

  • Cool the reaction mixture. The product will often solidify upon cooling.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or hexane) to yield the pure intermediate.

Step 2: Thermal Cyclization to this compound

  • Place the diethyl (2-pyridylamino)methylenemalonate intermediate in a flask suitable for high-temperature reactions.

  • Add a high-boiling solvent such as diphenyl ether, or proceed with a neat reaction.

  • Heat the mixture to 250 °C under an inert atmosphere.

  • Maintain the temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to aid precipitation.

  • Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Visual Guides

Gould_Jacobs_Pathway Reactants 2-Aminopyridine + Diethyl Ethoxymethylenemalonate Intermediate Diethyl (2-pyridylamino)methylenemalonate Reactants->Intermediate Condensation (100-110°C) Product Pyrido[1,2-a]pyrimidine Intermediate->Product Thermal Cyclization (>250°C) Side_Product_1 Uncyclized Intermediate (Incomplete Reaction) Intermediate->Side_Product_1 Side_Product_2 Decarboxylation Product Product->Side_Product_2 Excess Heat/Time Side_Product_3 Decomposition Products Product->Side_Product_3 Excess Heat/Time Troubleshooting_Workflow Start Low Yield or Impure Product Check_Cyclization Analyze for Uncyclized Intermediate Start->Check_Cyclization Check_Degradation Observe for Charring/ Decomposition Start->Check_Degradation Check_Decarboxylation Analyze for Decarboxylated Byproduct Start->Check_Decarboxylation Action_Temp Increase Temperature or Switch to Microwave Check_Cyclization->Action_Temp Intermediate is major product Action_Optimize Optimize Temp./Time Use Inert Atmosphere Check_Degradation->Action_Optimize Significant darkening of mixture Action_Time Reduce Reaction Time Check_Decarboxylation->Action_Time Byproduct detected

References

Technical Support Center: Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis, with a focus on optimizing reaction temperature.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield Insufficient Reaction Temperature: The cyclization step to form the pyridopyrimidine ring system often requires significant thermal energy.- Gradually increase the reaction temperature. For solvent-based reactions, ensure the temperature is at or near the boiling point of the solvent. - Consider using a higher boiling point solvent if the current one is limiting the achievable temperature. - If using a multi-step heating process, ensure each temperature stage is held for the prescribed duration to allow the reaction to proceed to completion.[1] - Microwave irradiation can be an effective alternative to conventional heating to achieve higher temperatures and shorter reaction times.[2]
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.- Increase the reaction time. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal duration.
Poor Quality of Starting Materials: Impurities in the 2-aminopyridine derivative or the ethyl ethoxymethylenemalonate (or similar β-ketoester) can interfere with the reaction.- Verify the purity of starting materials using analytical techniques such as NMR or melting point analysis. - Purify starting materials if necessary (e.g., by recrystallization or distillation).
Moisture in the Reaction: The presence of water can hydrolyze the ester functionalities or interfere with the cyclization.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Byproducts/Impurities Decomposition at High Temperatures: While high temperatures are often necessary, excessive heat can lead to the degradation of reactants or the desired product.- If byproduct formation is observed at higher temperatures, try to find an optimal temperature that provides a good yield without significant decomposition. - A stepwise increase in temperature might be beneficial, as seen in some protocols where the temperature is raised incrementally.[1]
Side Reactions: The starting materials may undergo alternative reaction pathways, especially at elevated temperatures.- Analyze the byproducts to understand the side reactions occurring. This may provide insight into how to adjust the reaction conditions (e.g., temperature, catalyst, solvent) to disfavor these pathways.
Difficulty in Product Isolation/Purification Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during workup.- Cool the reaction mixture significantly (e.g., to 0°C) to induce precipitation of the product.[1] - If the product is still soluble, carefully remove the solvent under reduced pressure.
Co-precipitation of Impurities: Impurities may crystallize along with the product.- Recrystallize the crude product from a suitable solvent to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of this compound?

A1: The synthesis, particularly the cyclization step, is generally conducted at elevated temperatures. For reactions in a high-boiling point solvent like diethylbenzene, temperatures can range from 140°C to 180°C.[1] In other systems, the reaction is often carried out at the reflux temperature of the solvent used, such as phosphorus oxychloride.[2] The optimal temperature will depend on the specific reactants and solvent system.

Q2: How does temperature affect the reaction yield?

A2: Temperature is a critical factor influencing both the reaction rate and the final yield. Insufficient temperature will result in a slow or incomplete reaction, leading to low yields. Conversely, excessively high temperatures can cause decomposition of the starting materials or the product, also resulting in a lower yield of the desired compound. It is crucial to find the optimal temperature that maximizes product formation while minimizing degradation.

Q3: Can microwave irradiation be used for this synthesis?

A3: Yes, microwave-assisted synthesis has been shown to be effective for the cyclization step in the formation of similar pyridopyrimidine structures. It can lead to higher yields and significantly shorter reaction times compared to conventional heating methods.[2]

Q4: What are some suitable solvents for this reaction?

A4: High-boiling point aromatic solvents such as diethylbenzene have been successfully used.[1] Phosphorus oxychloride can also serve as both a reagent and a solvent for the cyclization step.[2] The choice of solvent will depend on the specific reaction being performed and the desired reaction temperature.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help in determining when the reaction has gone to completion and can prevent unnecessary heating that might lead to byproduct formation.

Quantitative Data on Synthesis

The following table summarizes quantitative data from a representative synthesis of a closely related compound, 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid, Ethyl Ester.

ReactantsSolventTemperature ProfileReaction TimeYieldReference
2-amino-3-pyridinol, Diethyl ethoxymethylenemalonateDiethylbenzene140°C, then ramp to 180°C3 hours93%[1]

Experimental Protocols

Protocol 1: Thermal Cyclization in Diethylbenzene (Adapted from a similar synthesis[1])

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-aminopyridine starting material and diethyl ethoxymethylenemalonate in a suitable high-boiling point solvent such as diethylbenzene.

  • Heating: Heat the mixture with stirring. Raise the internal temperature to 140°C and maintain for 1 hour.

  • Temperature Increase: After 1 hour, gradually increase the temperature to 180°C and maintain for an additional 1 hour. During this period, any low-boiling point byproducts (like ethanol) will distill off.

  • Cooling and Precipitation: After the heating period, allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath (0°C) to maximize the precipitation of the product.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the isolated solid with a cold, non-polar solvent (e.g., diisopropyl ether) to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum to obtain the final this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Start Reactants Combine 2-aminopyridine and β-ketoester in solvent Start->Reactants Heat_140 Heat to 140°C (1 hour) Reactants->Heat_140 Heat_180 Heat to 180°C (1 hour) Heat_140->Heat_180 Cool Cool to 0°C Heat_180->Cool Filter Filter solid product Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of this compound.

G Low_Yield Low Yield Check_Temp Is reaction temperature high enough? Low_Yield->Check_Temp Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Increase_Temp Increase temperature or use higher boiling solvent Check_Temp->Increase_Temp No Check_Purity Are starting materials pure? Check_Time->Check_Purity Yes Increase_Time Increase reaction time and monitor progress Check_Time->Increase_Time No Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Success Improved Yield Increase_Temp->Success Increase_Time->Success Purify_Reactants->Success

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve yields.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Yield of the Final Product

Q1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis, which is typically a Gould-Jacobs reaction, can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Incomplete Initial Condensation: The initial reaction between 2-aminopyridine and diethyl 2-(ethoxymethylene)malonate (DEEMM) is crucial. Ensure that the reagents are of high purity and the reaction goes to completion. You can monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Suboptimal Cyclization Conditions: The thermal cyclization of the intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, requires high temperatures. The choice of a high-boiling point solvent is critical for driving the reaction to completion.

    • Solvent Choice: Solvents like diphenyl ether or Dowtherm A are effective for reaching the required temperatures (around 240-250°C).

    • Microwave Irradiation: As an alternative to conventional heating, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1][2]

  • Side Reactions: At high temperatures, side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product. Careful temperature control is essential.

  • Purification Losses: The product can be lost during workup and purification. Ensure efficient extraction and recrystallization procedures. Washing the crude product with a suitable solvent like diisopropyl ether can help remove impurities before further purification.[3]

Issue 2: Formation of Impurities and Side Products

Q2: I am observing significant impurity spots on my TLC analysis. What are the likely side products and how can I minimize their formation?

A2: The primary side products in this synthesis often arise from incomplete reactions or alternative reaction pathways.

  • Unreacted Starting Materials: The presence of 2-aminopyridine or DEEMM indicates an incomplete reaction. Consider increasing the reaction time or temperature.

  • Intermediate Accumulation: The open-chain intermediate, diethyl 2-((pyridin-2-ylamino)methylene)malonate, may not fully cyclize. As mentioned, ensuring a sufficiently high temperature during the cyclization step is key.

  • Decarboxylation: Premature decarboxylation can occur under harsh conditions, leading to byproducts.

  • Polymerization: DEEMM can polymerize if not used promptly after distillation. It is recommended to distill DEEMM just before use.[4]

To minimize side products, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation, especially at high temperatures.

Issue 3: Difficulty in Product Isolation and Purification

Q3: I am struggling with the purification of the final product. What are the recommended procedures?

A3: this compound is typically a solid.

  • Crystallization: The most common purification method is recrystallization. After the reaction, the mixture is cooled, and the product often precipitates. The choice of solvent for recrystallization is important. Ethanol is a commonly used solvent.

  • Filtration and Washing: The precipitated solid should be filtered and washed with a solvent in which the product has low solubility but the impurities are soluble. Diisopropyl ether is a good choice for washing the crude product.[3]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of the Gould-Jacobs reaction.[5] It proceeds in two main steps:

  • Condensation: A nucleophilic attack by the amino group of 2-aminopyridine on the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate (DEEMM), followed by the elimination of ethanol to form an intermediate.[5][6]

  • Cyclization: An intramolecular cyclization of the intermediate at high temperature, involving the pyridine nitrogen attacking one of the ester carbonyls, followed by the elimination of another molecule of ethanol to form the final bicyclic product.[5]

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is typically carried out by heating a mixture of 2-aminopyridine and diethyl 2-(ethoxymethylene)malonate. The conditions can be varied to optimize the yield.

  • Conventional Heating: The reactants are heated in a high-boiling solvent such as diphenyl ether or diethylbenzene. The temperature is gradually increased to facilitate both the initial condensation and the subsequent cyclization. A temperature profile could be heating to 140°C, holding for a period, and then increasing to 180°C or higher for the cyclization.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage by reducing the reaction time from hours to minutes and often leading to higher yields.[1][2]

Q3: Are there any alternative synthetic routes?

A3: While the Gould-Jacobs reaction is the most direct and common method, other strategies can be employed to synthesize the pyrido[1,2-a]pyrimidine core. These may involve multi-step sequences starting from different precursors. For instance, some methods involve the cyclization of appropriately substituted pyridine derivatives.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

MethodSolventTemperatureReaction TimeYield (%)Reference
Conventional HeatingDiethylbenzene140°C then 180°C3 hours93%[3]
Microwave IrradiationNot specifiedNot specifiedShorter than conventionalHigh[1]

Experimental Protocols

Protocol 1: Conventional Synthesis in Diethylbenzene [3]

  • A mixture of 2-aminopyridine and diethyl ethoxymethylenemalonate is prepared in diethylbenzene.

  • The mixture is heated to an internal temperature of 140°C over 1 hour and maintained at this temperature for 1 hour.

  • The temperature is then raised to 180°C over 1 hour and held for an additional hour. During this heating period, ethanol is distilled off.

  • The solution is allowed to cool to room temperature and then further cooled to 0°C.

  • The precipitated solid is collected by filtration.

  • The solid is washed with diisopropyl ether and dried in vacuo to yield the final product.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Aminopyridine 2-Aminopyridine Intermediate Diethyl 2-((pyridin-2-ylamino)methylene)malonate 2-Aminopyridine->Intermediate Condensation (-EtOH) DEEMM Diethyl 2-(ethoxymethylene)malonate DEEMM->Intermediate Product This compound Intermediate->Product Thermal Cyclization (-EtOH)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Reactants present check_cyclization Check Cyclization Conditions check_completion->check_cyclization Reactants consumed increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp increase_time_temp->check_completion suboptimal_cyclization Suboptimal Cyclization check_cyclization->suboptimal_cyclization Intermediate present check_impurities Analyze Impurities (TLC/NMR) check_cyclization->check_impurities Intermediate absent optimize_solvent_temp Optimize Solvent/Temp (e.g., Diphenyl Ether) or use Microwave suboptimal_cyclization->optimize_solvent_temp optimize_solvent_temp->check_completion side_reactions Significant Side Products check_impurities->side_reactions Impurities detected purification Optimize Purification (Recrystallization/Chromatography) check_impurities->purification Minor impurities side_reactions->optimize_solvent_temp success Yield Improved purification->success

Caption: A workflow for troubleshooting low yields in the synthesis.

Logical_Relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Yield Yield Temperature->Yield Purity Purity Temperature->Purity Reaction_Rate Reaction_Rate Temperature->Reaction_Rate Reaction_Time Reaction_Time Reaction_Time->Yield Solvent Solvent Solvent->Yield Solvent->Purity Heating_Method Heating Method (Conventional vs. Microwave) Heating_Method->Yield Heating_Method->Purity Heating_Method->Reaction_Rate

Caption: Key parameter relationships affecting reaction outcomes.

References

Troubleshooting low yield in the cyclization step of pyrido[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrido[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the cyclization step, particularly focusing on challenges related to achieving optimal yields.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield in my pyrido[1,2-a]pyrimidine cyclization. What are the most common causes?

Low yields in the synthesis of pyrido[1,2-a]pyrimidines can often be attributed to several key factors:

  • Purity of Starting Materials: Impurities in your starting materials, such as the 2-aminopyridine derivative or the 1,3-dicarbonyl compound, can significantly hinder the reaction and lead to the formation of side products.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. An inappropriate solvent may not facilitate the necessary solubility or reaction kinetics, while incorrect temperature can either slow the reaction down or promote decomposition and side reactions.

  • Inefficient Cyclization: The final ring-closing step to form the fused pyrimidine system can be challenging. This may be due to steric hindrance from bulky substituents or a lack of sufficient activation.

  • Formation of Side Products: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. Common side reactions include Michael additions that do not lead to cyclization or the formation of alternative heterocyclic structures.[1]

Q2: My reaction has stalled, and I have a significant amount of unreacted 2-aminopyridine. How can I address this?

The presence of unreacted 2-aminopyridine is a common issue. Here are several strategies to improve its consumption:

  • Optimize Stoichiometry: While a 1:1 molar ratio is often a good starting point, a slight excess of the β-dicarbonyl compound (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.

  • Increase Reaction Time or Temperature: The reaction may simply require more time or a higher temperature to proceed. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration and temperature. Be cautious, as excessive heat can also lead to degradation.

  • Catalyst Evaluation: The choice and amount of catalyst are crucial. If you are not using a catalyst, consider adding one. If you are, its activity might be insufficient. Screening different acid or base catalysts can identify a more effective option for your specific substrates.[2]

Q3: I suspect side products are forming in my reaction. What are some common byproducts in pyrido[1,2-a]pyrimidine synthesis?

Several side products can complicate your synthesis and purification:

  • Michael Adducts: The initial Michael addition of the 2-aminopyridine to the β-unsaturated carbonyl compound may occur without subsequent cyclization, leading to an open-chain adduct.[1]

  • Alternative Cyclization Products: Depending on the reaction conditions and the structure of the starting materials, alternative cyclization pathways can lead to the formation of different heterocyclic systems.

  • Polymerization: Some starting materials, particularly aldehydes, can be prone to self-condensation or polymerization, especially under acidic conditions.[1]

Q4: How can I effectively remove unreacted 2-aminopyridine from my final product?

Purification is key to obtaining a high-purity product. Here are common methods for removing unreacted 2-aminopyridine:

  • Acid-Base Extraction: This technique leverages the basicity of the 2-aminopyridine. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic 2-aminopyridine will be protonated and move to the aqueous layer, while the desired product may remain in the organic phase, depending on its properties.[3]

  • Column Chromatography: This is a standard method for purifying organic compounds. A suitable solvent system can effectively separate the more polar 2-aminopyridine from the desired pyrido[1,2-a]pyrimidine product.[3]

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent can be a highly effective method for removing impurities, including residual 2-aminopyridine.[3]

  • Scavenger Resins: These are solid-supported reagents designed to selectively react with and remove specific types of molecules, such as amines.[3]

Troubleshooting Guides

Issue 1: Low Yield

A lower-than-expected yield is a frequent challenge. The following workflow can help systematically identify and resolve the underlying cause.

Troubleshooting Low Yield start Low Yield Observed check_purity Verify Starting Material and Reagent Purity start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->review_conditions Purity Confirmed optimize_reaction Optimize Reaction Parameters check_purity->optimize_reaction Impurities Found (Purify/Replace) review_conditions->optimize_reaction Conditions Suboptimal evaluate_workup Evaluate Work-up and Purification review_conditions->evaluate_workup Conditions Correct success Improved Yield optimize_reaction->success side_reactions Investigate Potential Side Reactions evaluate_workup->side_reactions Work-up Consistent improve_purification Refine Purification Technique evaluate_workup->improve_purification Losses Identified suppress_side_reactions Modify Conditions to Suppress Side Reactions side_reactions->suppress_side_reactions suppress_side_reactions->success improve_purification->success

Caption: A logical workflow for troubleshooting low yields.

Data Presentation

The yield of pyrido[1,2-a]pyrimidines is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data from the literature to illustrate the impact of different catalysts and solvents.

2-Aminopyridine Derivative1,3-Dicarbonyl CompoundCatalystSolventTemperature (°C)Yield (%)Reference
2-AminopyridineEthyl acetoacetatePolyphosphoric acid ethyl ester-Not specifiedGood[4]
2-AminopyridineEthyl benzoylacetateCuIDMSO12089[5]
2-AminopyridineEthyl 4,4,4-trifluoroacetoacetate-EthanolReflux75[6]
2-AminopyridineDiethyl malonateNaOEtEthanolRefluxNot specified[7]
2-AminopyridineAroylacetonitrile & Orthoester--8065-70[8]
2-Aminopyridineβ-KetoestersIodineBall MillingRoom TempHigh[9]

Experimental Protocols

General Protocol for the Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol is a representative example for the synthesis of a pyrido[1,2-a]pyrimidin-4-one derivative.[4]

Materials:

  • 2-Aminopyridine

  • Ethyl acetoacetate

  • Polyphosphoric acid ethyl ester (PPE)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • With stirring, slowly add polyphosphoric acid ethyl ester (PPE) (a sufficient amount to ensure a stirrable mixture).

  • Heat the reaction mixture with stirring. The optimal temperature and time should be determined by monitoring the reaction progress using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.

  • The crude product may precipitate out of the solution. Collect the solid by vacuum filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow start Start reactants Combine 2-Aminopyridine, β-Ketoester, and Catalyst start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction quench Quench with Ice and Neutralize reaction->quench isolation Isolate Crude Product (Filtration or Extraction) quench->isolation purification Purify by Recrystallization or Chromatography isolation->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for synthesis.

References

Technical Support Center: Purification of Crude "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of this compound typically proceeds via a Gould-Jacobs type reaction between 2-aminopyridine and diethyl ethoxymethylenemalonate (DEEM).[1][2] Potential impurities include:

  • Unreacted Starting Materials: 2-aminopyridine and diethyl ethoxymethylenemalonate.

  • Intermediate: Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate, the uncyclized intermediate.

  • Side-Products: Isomeric products from alternative cyclization pathways, though less common.

  • Degradation Products: Products resulting from the high temperatures often used in the cyclization step.[3]

Q2: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing the desired compound.

Q3: Which purification techniques are most effective for this compound?

The most commonly employed purification techniques for pyridopyrimidine derivatives are recrystallization and column chromatography over silica gel. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: My compound does not dissolve in the chosen recrystallization solvent.

  • Solution: This indicates poor solubility. You can try a solvent mixture. For instance, if your compound is poorly soluble in a non-polar solvent like hexane but soluble in a more polar solvent like ethyl acetate, you can dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity is observed. Then, allow the solution to cool slowly. Another approach is to screen a wider range of solvents with varying polarities.

Problem: The compound precipitates too quickly as an oil or amorphous solid instead of forming crystals.

  • Solution: Rapid precipitation is often due to supersaturation or a large temperature gradient. To promote crystal growth, ensure the cooling process is slow. You can achieve this by allowing the flask to cool to room temperature on the benchtop, followed by gradual cooling in an ice bath. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.

Problem: Significant impurities remain after recrystallization.

  • Solution: If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be effective. If impurities have similar solubility profiles to your product, column chromatography is a more suitable purification technique.

Column Chromatography Issues

Problem: I am unable to achieve good separation between my product and a closely related impurity.

  • Solution: To improve separation, you can try the following:

    • Optimize the Mobile Phase: A systematic trial of solvent mixtures with varying polarities is recommended. For instance, a gradient of ethyl acetate in hexane can be effective.

    • Adjust the Polarity: If your compound is basic, adding a small amount of triethylamine or pyridine to the mobile phase can improve the peak shape.

    • Change the Stationary Phase: If silica gel is not effective, you could consider using neutral alumina.

Problem: The compound is streaking on the TLC plate and the column.

  • Solution: Streaking can be caused by several factors:

    • Compound Overload: Ensure you are not loading too much crude material onto the column.

    • Inappropriate Solvent: The compound may be sparingly soluble in the eluent. Try a more polar solvent system.

    • Acidity/Basicity: As mentioned, adding a small amount of a basic modifier like triethylamine can help for basic compounds.

Quantitative Data

The following table presents representative data on the purification of crude this compound. Please note that these are typical expected values and actual results may vary.

Purification MethodPurity of Crude Material (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Typical Recovery Rate (%)
Recrystallization 85959870-85
Column Chromatography 8599+N/A60-80

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on solubility tests, ethanol or a mixture of ethyl acetate and hexane are good starting points.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent with stirring.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with a suitable mobile phase (e.g., a gradient of 20% to 50% ethyl acetate in hexane). Collect fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

TroubleshootingWorkflow start Crude Product Analysis (TLC, NMR) impurity_check Are impurities present? start->impurity_check recrystallization Attempt Recrystallization impurity_check->recrystallization Yes end_pure Pure Product impurity_check->end_pure No recrystallization_success Is product pure? recrystallization->recrystallization_success column_chromatography Perform Column Chromatography recrystallization_success->column_chromatography No recrystallization_success->end_pure Yes chromatography_success Is product pure? column_chromatography->chromatography_success chromatography_success->end_pure Yes end_impure Further Purification Needed / Characterize Impurities chromatography_success->end_impure No

Caption: Troubleshooting workflow for the purification of this compound.

Caption: Relationship between impurity types and recommended purification methods.

References

Preventing byproduct formation in pyrido[1,2-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the pyrido[1,2-a]pyrimidine core has a very low yield. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors including incomplete reaction, formation of side products, or difficult cyclization steps.[1] Common causes and troubleshooting steps include:

  • Inefficient Cyclization: The final ring-closing step can be challenging. Ensure that the reaction conditions (temperature, catalyst, solvent) are optimal for the specific substrates being used.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time.[2][3]

  • Suboptimal Catalyst: The choice of catalyst plays a crucial role. If using an acid or base catalyst, ensure it is active and used in the appropriate concentration. For some reactions, switching from a mild Lewis acid to a stronger one, or vice-versa, can improve yields.[2][3][4]

  • Starting Material Purity: Impurities in the 2-aminopyridine or the dicarbonyl compound can inhibit the reaction.[4] Ensure all reactants are of high purity.

Q2: I am observing a significant amount of a dark, insoluble byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: The formation of insoluble byproducts, often polymeric in nature, can be a significant issue.

  • Possible Cause: Aldehydes, particularly aliphatic ones, can undergo self-condensation or polymerization under acidic conditions.[2]

  • Suggested Solution: Employ a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[2] Trying a different solvent system that can better solubilize all components and intermediates might also be beneficial.[2]

Q3: My crude product is difficult to purify, and I suspect the presence of several closely related byproducts. What are the likely side reactions?

A3: Several side reactions can lead to a complex mixture of products.

  • Incomplete Cyclization: Linear intermediates, such as ureides or enamines, can be present if the cyclization is not complete.[2] Prolonging the reaction time or increasing the temperature may drive the reaction to completion.[2][3]

  • Alternative Cyclization Pathways: Depending on the reactants and conditions, alternative heterocyclic systems may form. For example, in reactions analogous to the Biginelli reaction, Hantzsch-type 1,4-dihydropyridines can be a fluorescent byproduct.[3][4] Careful control of temperature and catalyst selection can minimize these competing pathways.[3][4]

  • Michael Addition without Cyclization: The initial Michael addition of the 2-aminopyridine to an activated alkene may occur without the subsequent intramolecular cyclization, leading to an open-chain adduct.[2]

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials
SymptomPossible CauseSuggested Solution
TLC/HPLC shows a large amount of unreacted 2-aminopyridine and/or β-ketoester.Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.Increase catalyst loading or try a more active catalyst.[2][3]
Low Reaction Temperature: The activation energy for the reaction is not being overcome.Increase the reaction temperature and monitor for product formation versus potential degradation.[2][3]
Steric Hindrance: Bulky substituents on the reactants may slow down the reaction.Prolong the reaction time or consider using a less sterically hindered substrate if possible.[2]
Issue 2: Formation of Insoluble Precipitate
SymptomPossible CauseSuggested Solution
A precipitate forms during the reaction that is not the desired product.Polymerization of Aldehyde: Some aldehydes can self-condense or polymerize under acidic conditions.[2]Use a milder catalyst or add the aldehyde slowly to the reaction mixture.[2]
Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.Try a different solvent system with higher solubilizing power for all components.[2]

Experimental Protocols

General Protocol for the Synthesis of 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives

This protocol describes a common method for synthesizing the pyrido[1,2-a]pyrimidin-4-one core via the reaction of a 2-aminopyridine with a β-ketoester.

Materials:

  • 2-Aminopyridine (1.0 eq)

  • β-ketoester (e.g., ethyl acetoacetate) (1.1 eq)

  • Polyphosphoric acid (PPA) or a suitable catalyst

  • Ethanol or another suitable solvent

Procedure:

  • To a solution of 2-aminopyridine in ethanol, add the β-ketoester.

  • Add the catalyst (e.g., PPA) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired product.[3][4]

Purification Protocol: Recrystallization
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol, acetone, or 1,4-dioxane) and heat the mixture to boiling with stirring until the solid completely dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a fluted filter paper.[5]

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent.[5]

Visualizations

General Reaction Pathway

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminopyridine 2-Aminopyridine Enamine Enamine 2-Aminopyridine->Enamine Condensation Beta-Ketoester Beta-Ketoester Beta-Ketoester->Enamine Amide Amide Enamine->Amide Intramolecular Acylation Byproducts Byproducts Enamine->Byproducts Side Reactions Pyrido[1,2-a]pyrimidine Pyrido[1,2-a]pyrimidine Amide->Pyrido[1,2-a]pyrimidine Cyclization/ Dehydration

Caption: General reaction pathway for pyrido[1,2-a]pyrimidine synthesis.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Purity->Optimize_Catalyst Purity OK Optimize_Temp Optimize Reaction Temperature Optimize_Catalyst->Optimize_Temp Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Purification_Issues Investigate Purification Losses Optimize_Time->Purification_Issues Success Yield Improved Purification_Issues->Success Resolved

Caption: Troubleshooting workflow for low reaction yield.

Byproduct Formation Logic

G High_Temp High Temperature DHP Dihydropyridine (Hantzsch-type) High_Temp->DHP Strong_Acid Strong Acid Catalyst Polymer Polymeric Material Strong_Acid->Polymer Excess_Aldehyde Excess Aldehyde Excess_Aldehyde->Polymer Open_Chain Open-Chain Adduct

Caption: Relationship between reaction conditions and byproduct formation.

References

Stability of "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. It provides troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the compound in solution.Prepare fresh solutions for each experiment. If the solvent is aqueous, consider adjusting the pH to a neutral range if compatible with the experimental design. Store stock solutions at low temperatures (2-8 °C) and protect from light.
Appearance of new peaks in chromatogram over time Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation. Use a stability-indicating analytical method (e.g., UPLC-MS) to resolve the parent compound from its degradants.
Low recovery of the compound from a formulation Instability of the compound in the formulation matrix.Evaluate the pH and excipients of the formulation for compatibility with the compound. Consider reformulating with stabilizing agents or adjusting the pH.
Discoloration or change in physical appearance of the solid compound Degradation due to improper storage.Store the solid compound in a tightly sealed container, protected from light, moisture, and high temperatures. Storage in a desiccator at low temperatures is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?

A1: Based on the chemical structure, the primary degradation pathway under both acidic and basic conditions is likely the hydrolysis of the ethyl ester group.

  • Acid-catalyzed hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This results in the formation of the corresponding carboxylic acid (4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid) and ethanol.

  • Base-catalyzed hydrolysis (saponification): A hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and ethanol.

The pyridopyrimidine ring system itself may also be susceptible to degradation under harsh acidic or basic conditions, potentially leading to ring-opening products, although this would likely require more forcing conditions than ester hydrolysis.

Q2: How can I monitor the stability of this compound in my experiments?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector is the recommended approach. The method should be validated to ensure it can separate the parent compound from any potential degradation products.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. A tightly sealed container at 2-8 °C is advisable. Solutions should be freshly prepared. If storage of solutions is necessary, they should be kept at low temperatures and protected from light. The stability in solution will depend on the solvent and pH.

Q4: I have observed a loss of potency in my biological assay. Could this be related to the stability of the compound?

A4: Yes, degradation of the compound to a less active or inactive form could lead to a perceived loss of potency. It is essential to confirm the concentration and purity of your compound solution before and during the bioassay. Running a parallel stability study of the compound in the assay medium can help to rule out degradation as a factor.

Data on Stability (Hypothetical)

The following table presents hypothetical data for the degradation of this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

Condition Time (hours) % Degradation Major Degradation Product
0.1 M HCl (60 °C)2415.24-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
0.1 M NaOH (RT)825.84-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
3% H₂O₂ (RT)485.1Oxidized derivatives
Heat (80 °C, solid)72< 1Not significant
Photostability (ICH Q1B)242.3Photodegradants

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sampling: Withdraw aliquots from the stressed solutions at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). For thermal degradation, dissolve a weighed amount of the solid in the initial solvent at each time point.

  • Sample Preparation: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

Stability-Indicating UPLC-MS Method (Example)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at a suitable wavelength (determined by UV scan) and/or mass spectrometry in positive ion mode to monitor the parent compound and potential degradation products.

Visualizations

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting start Define Stability Study Objectives lit_review Literature Review for Known Instabilities start->lit_review protocol_dev Develop Forced Degradation Protocol lit_review->protocol_dev stress_samples Prepare and Stress Samples (Acid, Base, Oxidative, Thermal, Photo) protocol_dev->stress_samples sampling Collect Samples at Defined Timepoints stress_samples->sampling analysis Analyze Samples using Stability-Indicating Method (e.g., UPLC-MS) sampling->analysis data_proc Process Analytical Data (Peak Purity, % Degradation) analysis->data_proc pathway_id Identify Degradation Products & Propose Pathways data_proc->pathway_id report Generate Stability Report pathway_id->report end Conclusion on Stability Profile report->end

Caption: Workflow for assessing the stability of a pharmaceutical compound.

Hydrolysis_Pathway cluster_acid Acidic Conditions (H+ / H₂O) cluster_base Basic Conditions (OH⁻) reactant This compound (Ester) product_acid 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid + Ethanol reactant->product_acid Hydrolysis product_base 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Salt + Ethanol reactant->product_base Saponification

Caption: Postulated hydrolysis pathways of the target compound.

Technical Support Center: Degradation Pathways of 4-oxo-4H-pyrido[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-oxo-4H-pyrido[1,2-a]pyrimidines. The information is designed to address specific issues that may be encountered during experimental studies of the degradation pathways of these compounds.

Frequently Asked Questions (FAQs)

Q1: My 4-oxo-4H-pyrido[1,2-a]pyrimidine derivative is showing significant degradation under acidic conditions. What is the likely degradation pathway?

A1: The 4-oxo-4H-pyrido[1,2-a]pyrimidine core contains a lactam-like (amide) bond within the heterocyclic ring system. This bond is susceptible to acid-catalyzed hydrolysis. The degradation likely proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water, leading to ring-opening of the pyrimidinone ring.

Q2: I am observing multiple degradation products in my forced degradation study under oxidative conditions (e.g., using H₂O₂). What are the possible reactions?

A2: The pyridine ring system is susceptible to oxidation. Common oxidative degradation pathways for such heterocyclic compounds include the formation of N-oxides on the pyridine nitrogen. Additionally, if the pyridine or pyrimidine ring is substituted with electron-donating groups, hydroxylation of the aromatic rings can occur.

Q3: My compound appears to be degrading upon exposure to light. What is the expected photodegradation pathway?

A3: Compounds with aromatic and heteroaromatic systems, such as 4-oxo-4H-pyrido[1,2-a]pyrimidines, can undergo photodegradation through various mechanisms, including photo-oxidation and photorearrangement. The specific pathway will depend on the substituents present on the heterocyclic core. It is crucial to protect these compounds from light during storage and handling.

Q4: I am having trouble achieving baseline separation between the parent compound and its degradation products using reverse-phase HPLC. What can I do?

A4: Degradation products are often more polar than the parent compound. If you are using a standard C18 column, polar degradants may elute very early, close to the void volume, and may not be well-retained or separated. Consider the following troubleshooting steps:

  • Use a polar-embedded or polar-endcapped column: These columns provide better retention for polar analytes.

  • Use a highly aqueous mobile phase: Increase the percentage of the aqueous component in your mobile phase to improve the retention of polar compounds.

  • Adjust the pH of the mobile phase: The ionization state of your compound and its degradants can significantly affect retention. Experiment with different pH values to optimize selectivity.

  • Consider HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for the separation of very polar compounds that are not well-retained in reverse-phase chromatography.

Q5: How do I confirm the structure of the degradation products?

A5: The most powerful technique for the structural elucidation of degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as Q-TOF or Orbitrap. This will provide accurate mass measurements to determine the elemental composition of the degradants. For unambiguous structure confirmation, techniques like tandem mass spectrometry (MS/MS) for fragmentation analysis and isolation of the degradant followed by Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Peak Shape in HPLC Analysis of Degradation Studies
Problem Possible Cause Troubleshooting Steps
Peak Tailing Secondary interactions between basic analytes and acidic silanols on the silica-based column packing.1. Use a base-deactivated column. 2. Add a competing base (e.g., triethylamine) to the mobile phase. 3. Operate at a lower pH to protonate the basic analytes.
Overloading of the column.1. Reduce the injection volume or the concentration of the sample.
Peak Fronting Sample solvent is stronger than the mobile phase.1. Dilute the sample in the mobile phase.
Column collapse under high aqueous mobile phase conditions.1. Use a column stable in highly aqueous mobile phases.
Split Peaks Clogged inlet frit of the column.1. Reverse-flush the column. 2. Replace the inlet frit.
Sample solvent incompatibility with the mobile phase.1. Ensure the sample is fully dissolved in the mobile phase.
Guide 2: Interpreting Results from Forced Degradation Studies
Observation Potential Interpretation Next Steps
No degradation observed under stress conditions. The molecule is highly stable, or the stress conditions were not harsh enough.1. Increase the concentration of the stressor (e.g., acid, base, oxidant). 2. Increase the temperature or duration of the stress test.
Complete degradation of the parent compound. The stress conditions were too harsh, potentially leading to secondary degradation products that may not be relevant under normal storage conditions.1. Reduce the concentration of the stressor, the temperature, or the duration of the study.
Mass balance is less than 95%. Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore for UV detection, or they are not eluting from the column).1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). 2. Modify the chromatographic conditions to ensure all components are eluted.

Data Presentation

Table 1: Summary of Forced Degradation Studies for Compound XYZ-123
Stress Condition % Degradation of Parent Compound Number of Degradation Products Detected Major Degradation Product (Retention Time)
0.1 M HCl (60 °C, 24h)15.2%2DP1 (3.5 min)
0.1 M NaOH (60 °C, 24h)25.8%3DP2 (4.1 min), DP3 (5.2 min)
10% H₂O₂ (RT, 24h)8.5%1DP4 (6.8 min)
Thermal (80 °C, 48h)5.1%1DP5 (7.1 min)
Photolytic (UV light, 24h)12.3%2DP6 (8.2 min)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of the 4-oxo-4H-pyrido[1,2-a]pyrimidine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) for 24 hours.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Studies A Prepare Stock Solution of 4-oxo-4H-pyrido[1,2-a]pyrimidine B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample Preparation (Neutralization, Dilution) B->C D HPLC Analysis C->D E LC-MS Analysis for Identification D->E F Data Analysis and Reporting E->F

Caption: Experimental workflow for forced degradation studies.

G cluster_pathway Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrolysis_Product Ring-Opened Product Parent->Hydrolysis_Product Acid/Base N_Oxide N-Oxide Derivative Parent->N_Oxide H₂O₂ Hydroxylated_Product Hydroxylated Derivative Parent->Hydroxylated_Product H₂O₂ Photo_Product Photorearranged Isomer Parent->Photo_Product UV Light

Caption: Hypothetical degradation pathways.

Challenges in scaling up the synthesis of "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. This guide addresses common challenges encountered during laboratory-scale experiments and offers insights into scaling up the synthesis for larger production.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation - Incomplete initial condensation of 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM).- Insufficient temperature for the cyclization step.- Decomposition of starting materials or intermediates.- Ensure the reaction mixture reaches the required temperature for condensation (typically 100-140°C) and monitor the evolution of ethanol.- For the cyclization step, high temperatures (250°C or higher) are often necessary. Consider using a high-boiling point solvent like Dowtherm A or diphenyl ether to achieve and maintain this temperature uniformly.[1]- Microwave-assisted synthesis can be an effective alternative to conventional heating, often leading to shorter reaction times and improved yields by providing rapid and uniform heating.[2]
Formation of Dark, Tarry Byproducts - Thermal decomposition at the high temperatures required for cyclization.- Prolonged heating, leading to degradation of the product and intermediates.[1]- Carefully optimize the reaction time and temperature to find a balance between efficient cyclization and minimal degradation.[2]- Employ a high-boiling inert solvent to ensure even heat distribution and prevent localized overheating.[1]- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.[1]
Incomplete Cyclization - The temperature of the reaction is not high enough to overcome the activation energy for the 6-electron cyclization.[3]- Gradually increase the reaction temperature, monitoring for product formation and decomposition via TLC or LC-MS.[1]- If higher temperatures lead to degradation, consider extending the reaction time at a slightly lower temperature.[2]- Microwave irradiation can be particularly effective in driving the cyclization to completion due to its efficient energy transfer.[2]
Difficult Purification of the Final Product - Presence of high-boiling point solvent in the crude product.- Co-elution of byproducts with the desired product during column chromatography.- The product is a viscous oil or is difficult to crystallize.- After the reaction, ensure the high-boiling solvent is thoroughly removed under high vacuum.[1]- Precipitate the crude product from the reaction mixture by adding a non-polar solvent like hexane or petroleum ether.[1]- For purification, recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture is often effective.[1]- If column chromatography is necessary, careful selection of the eluent system is crucial to achieve good separation.
Side Reactions Involving Diethyl Ethoxymethylenemalonate (DEEM) - DEEM can undergo self-condensation or react with moisture.- Use freshly distilled DEEM for the best results.- Ensure all glassware is dry and the reaction is protected from atmospheric moisture, especially during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Gould-Jacobs reaction.[3][4] This typically involves a two-step process:

  • Condensation: Reaction of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate (DEEM).

  • Thermal Cyclization: The resulting intermediate is heated at high temperatures to induce an intramolecular cyclization, forming the fused pyrimidine ring.[3]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up, the following parameters are crucial:

  • Temperature Control: Uniform and accurate temperature control is vital, especially during the high-temperature cyclization step, to prevent localized overheating and subsequent byproduct formation.[2]

  • Mixing: Efficient agitation is necessary to ensure homogeneity and consistent heat transfer throughout the larger reaction volume.

  • Solvent Selection: The choice of a high-boiling, inert solvent is critical for reaching the required reaction temperature safely and efficiently.[1]

  • Work-up and Purification: The purification method must be scalable. Recrystallization is often preferred over chromatography for large quantities.[1]

Q3: Can microwave-assisted synthesis be used for large-scale production?

A3: While microwave-assisted synthesis has shown significant advantages in terms of reduced reaction times and increased yields at the lab scale, scaling up microwave reactions presents challenges.[2] Specialized continuous-flow microwave reactors are available for larger-scale production, but careful process development and safety assessments are required.

Q4: What are some potential byproducts to look out for?

A4: Besides thermal decomposition products, potential byproducts can include:

  • The uncyclized intermediate from the initial condensation step if the cyclization is incomplete.[2]

  • Products from the self-condensation of DEEM.

  • Decarboxylated versions of the final product if the reaction is heated for too long at very high temperatures.[2]

Q5: How can I effectively purify the crude product on a larger scale?

A5: For large-scale purification, recrystallization is generally more practical than chromatography.[1] A general procedure would be:

  • After cooling the reaction mixture, precipitate the crude product by adding a non-polar solvent (e.g., hexane).

  • Collect the solid by filtration.

  • Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or a mixture of DMF and water).

  • Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

Data Presentation

Comparison of Synthesis Methods: Conventional Heating vs. Microwave Irradiation

The following table summarizes a comparative study on the synthesis of quinoline derivatives via the Gould-Jacobs reaction, highlighting the advantages of microwave-assisted synthesis. While not the exact target molecule, this data provides a strong indication of the expected improvements.

EntryMethodTemperature (°C)Time (min)Yield (%)
1Microwave250201
2Microwave3002037
3Microwave2506011
4Microwave3006028
5Microwave300547
6ConventionalRefluxSeveral HoursLow

Data adapted from a study on a similar Gould-Jacobs reaction.[2]

Analysis: The data clearly demonstrates that microwave irradiation at higher temperatures can significantly reduce reaction times and improve yields compared to both lower temperature microwave conditions and conventional heating methods.[2] However, a careful optimization of reaction time is necessary to prevent product degradation at elevated temperatures.[2]

Experimental Protocols

Laboratory-Scale Synthesis (adapted from a similar procedure)[5]

This protocol describes the synthesis of a hydroxylated analog, which can be adapted for the synthesis of this compound by using the appropriate 2-aminopyridine.

Materials:

  • 2-Amino-3-pyridinol (or other suitable 2-aminopyridine)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diethylbenzene (or another high-boiling solvent)

  • Diisopropyl ether (for washing)

Procedure:

  • Combine 2-amino-3-pyridinol (66.0 g), diethyl ethoxymethylenemalonate (220.0 g), and diethylbenzene (1.0 L) in a suitable reaction vessel equipped with a mechanical stirrer and a distillation apparatus.

  • Heat the mixture with stirring. The internal temperature should reach 140°C over 1 hour.

  • Maintain the temperature at 140°C for 1 hour.

  • Increase the temperature to 180°C over 1 hour.

  • Maintain the temperature at 180°C for 1 hour. During the heating period, approximately 50 mL of distillate (ethanol and diethylbenzene) should be collected.

  • Allow the reaction mixture to cool to room temperature, then cool further to 0°C in an ice bath.

  • Collect the precipitated solid by filtration.

  • Wash the solid with diisopropyl ether.

  • Dry the product in a vacuum oven at 56°C.

Expected Yield: Approximately 93% for the hydroxylated analog.[5]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start 2-Aminopyridine Derivative + Diethyl Ethoxymethylenemalonate heat1 Heat (100-140°C) start->heat1 intermediate Anilidomethylenemalonate Intermediate heat1->intermediate ethanol Ethanol (byproduct) intermediate->ethanol heat2 High Temperature (e.g., 250°C in Dowtherm A) intermediate->heat2 cyclization Intramolecular Cyclization heat2->cyclization crude_product Crude this compound cyclization->crude_product purification Work-up and Purification (Precipitation/Recrystallization) crude_product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_temp Temperature Issues cluster_reagents Reagent Quality cluster_heating Heating Method start Low Yield or Incomplete Reaction temp_check Is Cyclization Temperature >250°C? start->temp_check increase_temp Increase Temperature temp_check->increase_temp No reagent_check Are Reagents Fresh and Anhydrous? temp_check->reagent_check Yes optimize_temp Optimize Temp/Time (to avoid degradation) increase_temp->optimize_temp solution Improved Yield optimize_temp->solution use_fresh Use Fresh/Dry Reagents reagent_check->use_fresh No heating_check Is Heating Uniform? reagent_check->heating_check Yes use_fresh->optimize_temp use_solvent Use High-Boiling Inert Solvent heating_check->use_solvent No consider_mw Consider Microwave Synthesis heating_check->consider_mw Yes use_solvent->optimize_temp consider_mw->optimize_temp

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Validation & Comparative

A Comparative Analysis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as the basis for new therapeutic agents is perpetual. Among these, heterocyclic compounds have consistently demonstrated significant potential, forming the core of numerous approved drugs. This guide provides a comparative overview of the biological activities of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate and its core scaffold, pyrido[1,2-a]pyrimidine, against other prominent heterocyclic systems, namely quinolines, benzimidazoles, and pyrazoles. The comparison focuses on their anticancer and antiviral properties, supported by available in vitro data.

The pyrido[1,2-a]pyrimidine scaffold has emerged as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10] this compound, as a representative of this class, is a key intermediate in the synthesis of more complex and biologically active molecules. While direct and extensive comparative studies of this specific ester against other heterocyclic scaffolds are limited, an analysis of the activities of its derivatives and the broader families of these heterocycles provides valuable insights for researchers and drug development professionals.

Comparative Overview of Biological Activities

Pyrido[1,2-a]pyrimidines: This scaffold is recognized for its significant anticancer and antiviral activities. Derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine have shown promise in inhibiting cancer cell proliferation and exhibiting antiviral effects against various viruses. For instance, N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, derived from the ethyl ester, have been identified as potential antiviral agents, with one derivative showing high activity against the West Nile virus with low cytotoxicity.[11] Furthermore, various pyrido[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties, demonstrating notable activity against several human tumor cell lines.[12][13]

Quinolines: The quinoline ring is a fundamental component of many synthetic and natural products with a broad spectrum of biological activities, including well-established anticancer and antimalarial drugs. Quinolines exert their anticancer effects through various mechanisms, such as inhibition of topoisomerases, protein kinases, and tubulin polymerization. Numerous quinoline derivatives have demonstrated potent cytotoxicity against a wide range of cancer cell lines.[2][14]

Benzimidazoles: As a bioisostere of purine, the benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anthelmintic properties. Their anticancer mechanism often involves the inhibition of key enzymes like topoisomerases and kinases, or interaction with DNA. Several benzimidazole-based compounds have shown significant antiproliferative activity against various cancer cell lines.[2][15]

Pyrazoles: Pyrazole derivatives constitute another important class of heterocyclic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their anticancer activity is often attributed to the inhibition of cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs), and other signaling pathways crucial for cancer cell growth and survival. A multitude of pyrazole-based compounds have been reported with potent cytotoxic effects against different cancer cell lines.[16][17]

Quantitative Comparison of In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various derivatives of the compared heterocyclic scaffolds against different human cancer cell lines. It is important to note that these values are compiled from different studies and were not obtained from a head-to-head comparative experiment. Therefore, the data should be interpreted as indicative of the potential of each scaffold rather than a direct comparison of potency.

Table 1: In Vitro Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
p-Fluorophenylamino-3-phenyl-pyrido[1,2-a]benzimidazoleVariousNot specified, selected for in vivo testing[12]
p-Chlorophenylamino-3-phenyl-pyrido[1,2-a]benzimidazoleVariousNot specified, selected for in vivo testing[12]
Benzimidazole bridged pyrazolo[1,5-a]pyrimidine (6k)MCF-7 (Breast)3.1[15]
Benzimidazole bridged pyrazolo[1,5-a]pyrimidine (6l)MCF-7 (Breast)3.5[15]

Table 2: In Vitro Anticancer Activity of Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamide (16b)ACP-03 (Gastric)<20
4-Oxoquinoline-3-carboxamide (17b)ACP-03 (Gastric)<20
Quinoline/Pyrido-Pyrimidine Derivative (4g)MCF-7 (Breast)3.02 ± 0.63[14]

Table 3: In Vitro Anticancer Activity of Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzimidazole-linked pyrazolo[1,5-a]pyrimidine (6k)A549 (Lung)4.2[15]
Benzimidazole-linked pyrazolo[1,5-a]pyrimidine (6n)HeLa (Cervical)3.8[15]
Pyrido[1,2-a]benzimidazole derivative (23)VariousNotable activity[12]
Pyrido[1,2-a]benzimidazole derivative (24)VariousNotable activity[12]

Table 4: In Vitro Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4‐d][1][2][3]triazin‐4‐one (10d)HCT‐116 (Colon)2.97[16]
Pyrazolo[3,4‐d][1][2][3]triazin‐4‐one (10e)HepG‐2 (Liver)3.15[16]
Pyrazoline derivative (11)U251 (Glioblastoma)11.9[17]
Pyrazolo[1,5‐a]pyrimidine (16a)MCF-7 (Breast)4.52[16]

Experimental Protocols

A widely used method for assessing the in vitro anticancer activity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Anticancer Screening

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are harvested from culture flasks, counted, and seeded into 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The test compounds (e.g., this compound derivatives, quinoline derivatives, etc.) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the stock solutions are prepared in the culture medium to achieve a range of final concentrations.

  • The medium from the 96-well plates is removed, and 100 µL of the medium containing the test compounds at different concentrations is added to the respective wells.

  • Control wells containing medium with the solvent (vehicle control) and untreated cells are also included.

  • The plates are incubated for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed from the wells.

  • 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken on an orbital shaker for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

  • The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for in vitro anticancer screening and a simplified representation of a signaling pathway often targeted by these heterocyclic compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation compound_treatment Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: A typical experimental workflow for in vitro anticancer screening.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Heterocycle Heterocyclic Compound (e.g., Quinoline, Pyrazole) Heterocycle->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway often targeted by heterocyclic anticancer agents.

References

Comparative study of the biological activity of pyrido[1,2-a]pyrimidine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention from the medicinal chemistry community due to their wide range of pharmacological activities, including anticancer, antimalarial, and enzyme-inhibitory properties.[2][3][4] This guide provides a comparative analysis of the biological activities of various pyrido[1,2-a]pyrimidine analogs, supported by quantitative data from recent studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activity

The biological efficacy of pyrido[1,2-a]pyrimidine analogs has been quantified across various therapeutic areas. The following tables summarize the inhibitory concentrations (IC50) of different derivatives against cancer cell lines, malarial parasites, and specific enzyme targets.

Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine Analogs

Compound ClassSpecific AnalogTarget Cell LineIC50 (µM)Reference
Pyrido[1,2-a]pyrimidine-3-carboxamidesCompound 6h A549 (Lung Carcinoma)7.4[5]
Compound 6i A549 (Lung Carcinoma)6.8[5]
Compound 6j A549 (Lung Carcinoma)5.3[5]
Compound 6k A549 (Lung Carcinoma)4.6[5]
Compound 6n A549 (Lung Carcinoma)3.9[5]
Pyrido[1,2-a]pyrimidin-4-one DerivativesCompound 14i Kyse-520 (Esophageal Cancer)Not specified, but noted to downregulate p-Akt and p-Erk1/2[4]

Table 2: Antimalarial Activity of Pyrido[1,2-a]pyrimidin-4-one Analogs

Compound NameTarget StrainIC50 (µM)Reference
3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (21 )Plasmodium falciparum (3D7, Chloroquine-sensitive)33[3]
4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (37 )Plasmodium falciparum (3D7, Chloroquine-sensitive)37[3]

Table 3: Enzyme Inhibitory Activity of Pyrido[1,2-a]pyrimidine Analogs

Compound ClassSpecific AnalogTarget EnzymeActivity/SelectivityReference
Pyrido[1,2-a]pyrimidin-4-one DerivativesCompound 14i SHP2 (Allosteric Inhibition)Potent inhibitor; induces apoptosis and G0/G1 cell cycle arrest.[4]
3-Aroylpyrido[1,2-a]pyrimidinesBiphenyloyl, benzyloxybenzoyl, or naphthoyl derivativesNitric Oxide Synthases (NOS)Promising inhibitory effects with selectivity toward inducible NOS (iNOS).[6]

Experimental Protocols

The data presented above were generated using standardized biological assays. The methodologies for these key experiments are detailed below.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of chemical compounds on cancer cell lines.[3]

  • Cell Plating: Human cancer cells (e.g., A549, Huh-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrido[1,2-a]pyrimidine analogs and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: Following incubation, the media is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting inhibition percentage against compound concentration.

Antimalarial Activity Screening (SYBR Green I Assay)

This assay is used to evaluate the efficacy of compounds against the erythrocytic stages of Plasmodium falciparum.[3]

  • Parasite Culture: Chloroquine-sensitive P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes.

  • Compound Application: The synchronized parasite cultures are incubated with serial dilutions of the test compounds in 96-well plates.

  • Incubation: The plates are incubated for 72 hours under controlled atmospheric conditions to allow for parasite proliferation.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to the wells. SYBR Green I intercalates with DNA, and its fluorescence is significantly enhanced upon binding.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • IC50 Determination: The results are expressed as a percentage of inhibition compared to a drug-free control, and the IC50 values are calculated.

Enzyme Inhibition Assay (SHP2 Phosphatase)

This protocol outlines a general method for evaluating the in vitro enzymatic inhibition of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[4]

  • Reaction Mixture Preparation: The reaction is typically conducted in a 96-well plate. The reaction buffer, a specific phosphopeptide substrate (e.g., DiFMUP), and the SHP2 enzyme are combined.

  • Inhibitor Addition: The pyrido[1,2-a]pyrimidin-4-one test compounds are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 37°C). The SHP2 enzyme dephosphorylates the substrate.

  • Signal Detection: The dephosphorylation of the substrate results in a fluorescent product. The fluorescence is measured with a microplate reader at appropriate excitation and emission wavelengths.

  • IC50 Calculation: The inhibitory activity is calculated as a percentage relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Diagrams illustrating key biological pathways and experimental processes provide a clearer understanding of the mechanisms of action and evaluation methods.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Line plate_cells Seed Cells into 96-Well Plate cell_culture->plate_cells adhesion Allow Adhesion (Overnight) plate_cells->adhesion add_compound Add Pyrido[1,2-a]pyrimidine Analogs (Varying Conc.) adhesion->add_compound incubate Incubate (48-72 hours) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (2-4 hours) (Viable cells form formazan) add_mtt->formazan solubilize Add Solubilizer (e.g., DMSO) formazan->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

shp2_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP activates Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras_GDP promotes activation Inhibitor Pyrido[1,2-a]pyrimidine Analog (e.g., 14i) Inhibitor->SHP2 inhibits

Caption: Inhibition of the SHP2-mediated RAS-ERK signaling pathway.[4]

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on the "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate" scaffold. It offers a comparative overview of their performance against various biological targets, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and development of novel therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological data for various derivatives of the core scaffold, comparing their efficacy against different targets.

Table 1: Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

Derivatives of the core scaffold were modified at the 3-position with various carboxamides and evaluated for their in-vitro anticancer activity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in µg/mL.[1][2]

Compound IDR (at 6-position)R' (Amide substituent)A549 (Lung) IC50 (µg/mL)HeLa (Cervical) IC50 (µg/mL)MCF-7 (Breast) IC50 (µg/mL)DU-145 (Prostate) IC50 (µg/mL)
6h Thien-2-yl-CH₃8.9 ± 0.219.2 ± 0.187.9 ± 0.158.5 ± 0.11
6i Thien-2-yl-C₂H₅3.2 ± 0.124.5 ± 0.135.1 ± 0.096.3 ± 0.18
6j Thien-2-yl-n-C₃H₇3.6 ± 0.114.1 ± 0.154.9 ± 0.145.8 ± 0.16
6k Thien-2-yl-iso-C₃H₇7.5 ± 0.188.1 ± 0.116.9 ± 0.197.2 ± 0.13
6n Thien-2-yl-CH₂(C₆H₅)9.1 ± 0.15>10>109.8 ± 0.19
Doxorubicin --1.2 ± 0.081.5 ± 0.061.1 ± 0.091.8 ± 0.07

Structure-Activity Relationship Insights:

  • The presence of a thien-2-yl group at the 6th position generally leads to better anticancer activity compared to a phenyl group.[1]

  • Among the N-alkyl substitutions on the carboxamide at the 3-position, ethyl (6i) and n-propyl (6j) groups demonstrated the most potent activity against the A549 lung cancer cell line.[1]

  • Increasing the steric bulk of the N-alkyl group (e.g., isopropyl in 6k) or introducing a benzyl group (6n) resulted in decreased activity.[1]

Table 2: SHP2 Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives

A series of pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated as allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[3]

Compound IDModificationsSHP2 IC50 (µM)KYSE-520 (Esophageal Cancer) IC50 (µM)
13a Rigid structure2.4515.34
14i S-linker for increased flexibility0.1041.06
SHP099 Reference Inhibitor0.072.89

Structure-Activity Relationship Insights:

  • The introduction of a sulfur atom as a linker to enhance structural flexibility (compound 14i) significantly improved both enzymatic and antiproliferative activity compared to the more rigid analogue (13a).[3]

  • Compound 14i demonstrated potent inhibition of the full-length SHP2 enzyme and showed strong antiproliferative activity against the KYSE-520 cancer cell line, superior to the known SHP2 inhibitor SHP099 in this cell-based assay.[3]

Table 3: Antimicrobial Activity of 4H-Pyrido[1,2-a]pyrimidine Derivatives

A series of 4H-Pyrido[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is reported in µg/mL.[4]

Compound IDSubstituent at C7-carboxamideS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
E4 -Cl>100>1005050>100
E5 -NH₂255050100100
E6 -NHCH₃25255050100
E7 -N(CH₃)₂12.525255050
E8 -NH(C₂H₅)12.525255050
Ampicillin -6.253.126.2525-
Fluconazole -----6.25

Structure-Activity Relationship Insights:

  • The presence of an amine group at the C7-carboxamide position is crucial for antimicrobial activity.[4]

  • Among the amine derivatives, those with dimethylamino (E7) and ethylamino (E8) substitutions showed the most promising activity against Gram-positive bacteria.[4]

  • The chloro-substituted derivative (E4) exhibited selective activity against Gram-negative bacteria.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In-Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized compounds on various human cancer cell lines.

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of viability versus the compound concentration.

SHP2 Phosphatase Inhibition Assay

Objective: To measure the in-vitro inhibitory activity of compounds against the SHP2 enzyme.

Procedure:

  • Enzyme Activation: Recombinant full-length wild-type SHP2 protein was pre-incubated with a dually phosphorylated IRS-1 peptide to activate the enzyme.

  • Inhibitor Incubation: The activated SHP2 enzyme was incubated with various concentrations of the test compounds (or DMSO as a vehicle control) in a 384-well plate at room temperature for 15-30 minutes.

  • Reaction Initiation: The phosphatase reaction was initiated by adding a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Kinetic Reading: The fluorescence was measured kinetically using a microplate reader with excitation/emission wavelengths of 360/460 nm.

  • Data Analysis: The initial reaction velocity was determined from the linear portion of the fluorescence versus time plot. The percentage of SHP2 activity relative to the DMSO control was plotted against the logarithm of the inhibitor concentration to calculate the IC50 value using a four-parameter logistic fit.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Procedure:

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared and standardized to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The test compounds were serially diluted in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Mandatory Visualization

SHP2 Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS/MAPK signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 recruits Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP activates SHP2->Ras_GDP promotes activation Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2 inhibits

Caption: SHP2's role in the RAS/MAPK signaling cascade and its inhibition.

PI3K/Akt Signaling Pathway

This diagram illustrates the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival, and is a common target for cancer therapy.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its therapeutic targeting.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Test Compound Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Observe and Record Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

References

Validating the Mechanism of Action of a Novel Pyrido[1,2-a]pyrimidine Compound as a Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of a novel pyrido[1,2-a]pyrimidine compound, designated as Compound X, with established inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. The objective is to validate the mechanism of action of Compound X as a dual PI3K/mTOR inhibitor, offering a comprehensive resource for researchers in oncology and drug discovery.

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][2][3] This has led to the development of a diverse range of inhibitors, including pan-PI3K inhibitors, isoform-specific PI3K inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors.[1][2][3][5]

Compound X, a novel pyrido[1,2-a]pyrimidine derivative, has been designed to target both PI3K and mTOR kinases simultaneously. This dual inhibition strategy aims to provide a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors. This guide compares the inhibitory activity of Compound X with the well-characterized dual PI3K/mTOR inhibitor dactolisib (BEZ235) and other relevant compounds.

Comparative Inhibitory Activity

To quantitatively assess the potency and selectivity of Compound X, its half-maximal inhibitory concentration (IC50) against various class I PI3K isoforms and mTOR was determined and compared with established inhibitors.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)mTOR (IC50, nM)Compound Class
Compound X (Hypothetical) 3 65 4 6 18 Dual PI3K/mTOR Inhibitor
Dactolisib (BEZ235)4755720.7Dual PI3K/mTOR Inhibitor[6][7]
BKM120 (Buparlisib)521660116262>1000Pan-PI3K Inhibitor
GDC-0941 (Pictilisib)33333589Pan-PI3K Inhibitor
Everolimus (RAD001)>1000>1000>1000>10001.9mTOR Inhibitor

Table 1: Comparative IC50 values of Compound X and other PI3K/mTOR pathway inhibitors. The data for established inhibitors are sourced from publicly available literature and databases. The values for Compound X are hypothetical for illustrative purposes.

Signaling Pathway and Points of Inhibition

The PI3K/AKT/mTOR pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn activates downstream effectors, most notably the serine/threonine kinase AKT.[8][9] Activated AKT modulates a plethora of cellular processes by phosphorylating a wide range of substrates. A key downstream effector of both PI3K/AKT signaling and other cellular cues is mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[6] mTORC1 controls cell growth and proliferation, while mTORC2 is involved in cell survival and cytoskeletal organization. Dual PI3K/mTOR inhibitors, such as Compound X and dactolisib, block the pathway at two critical nodes, offering a potentially more robust anti-cancer effect.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation CompoundX Compound X (Pyrido[1,2-a]pyrimidine) CompoundX->PI3K CompoundX->mTORC1 CompoundX->mTORC2 Dactolisib Dactolisib (BEZ235) Dactolisib->PI3K Dactolisib->mTORC1 Dactolisib->mTORC2

Figure 1: PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition. This diagram illustrates the core components of the pathway and highlights the dual inhibitory action of Compound X and Dactolisib on both PI3K and mTOR complexes.

Experimental Validation of Mechanism of Action

To experimentally validate the dual PI3K/mTOR inhibitory activity of Compound X, a two-pronged approach is recommended: an in vitro kinase assay to confirm direct enzyme inhibition and a cell-based Western blot analysis to assess the downstream signaling effects.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell In Cellulo Validation KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 Values KinaseAssay->IC50 RecombinantKinase Recombinant PI3K/mTOR Enzymes RecombinantKinase->KinaseAssay CompoundX_vitro Compound X (Test) CompoundX_vitro->KinaseAssay Dactolisib_vitro Dactolisib (Control) Dactolisib_vitro->KinaseAssay ATP [γ-32P]ATP ATP->KinaseAssay Substrate Substrate Substrate->KinaseAssay CellCulture Cancer Cell Line Culture Treatment Treat with Compound X or Dactolisib CellCulture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WesternBlot Western Blot Analysis Lysis->WesternBlot PhosphoProteins Probe for Phosphorylated AKT, S6K, 4E-BP1 WesternBlot->PhosphoProteins

Figure 2: Experimental Workflow for Mechanism of Action Validation. This workflow outlines the key steps for both in vitro and in cellulo validation of Compound X's inhibitory activity.

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the direct inhibitory effect of Compound X on the enzymatic activity of PI3K and mTOR kinases. A common method is a radiometric assay using [γ-32P]ATP.[10]

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR kinase.

  • Compound X and Dactolisib (positive control) dissolved in DMSO.

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • [γ-32P]ATP.

  • Substrate (e.g., phosphatidylinositol for PI3K, purified recombinant S6K for mTOR).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Compound X and Dactolisib in kinase assay buffer.

  • In a 96-well plate, add the kinase, the respective substrate, and the test compound or DMSO (vehicle control).

  • Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Spot the reaction mixture onto a phosphocellulose membrane and wash extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to assess the effect of Compound X on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway within cancer cells.[4][9][11]

Materials:

  • Cancer cell line known to have an active PI3K/AKT/mTOR pathway (e.g., MCF-7, PC-3).

  • Cell culture medium and supplements.

  • Compound X and Dactolisib.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound X, Dactolisib, or DMSO for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

By following these protocols and comparing the results with established inhibitors, researchers can effectively validate the mechanism of action of novel pyrido[1,2-a]pyrimidine compounds like Compound X as potent and selective dual PI3K/mTOR inhibitors.

References

A Comparative Guide to the Synthesis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes for Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a key scaffold in medicinal chemistry. The following sections present a side-by-side analysis of two common synthetic strategies: a one-pot Gould-Jacobs reaction and a two-step condensation-cyclization sequence, including a microwave-assisted variation. Quantitative data, detailed experimental protocols, and workflow visualizations are provided to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: One-Pot Gould-Jacobs Reaction Route 2: Two-Step Synthesis (Conventional Heating) Route 2a: Two-Step Synthesis (Microwave-Assisted)
Starting Materials 2-Aminopyridine, Diethyl ethoxymethylenemalonate2-Aminopyridine, Diethyl ethoxymethylenemalonate2-Aminopyridine, Diethyl ethoxymethylenemalonate
Key Reagents/Conditions High-boiling solvent (e.g., Diethylbenzene), High temperature (140-180°C)Phosphorus oxychloride, RefluxPhosphorus oxychloride, Microwave irradiation
Reaction Time Several hours4-5 hours for cyclization[1]Significantly shorter reaction times for cyclization
Yield High (e.g., 93% for a derivative)[2]Moderate to highHigh[1]
Number of Steps One-potTwo stepsTwo steps
Scalability Potentially limited by high-temperature requirementsGoodGood, with appropriate microwave reactors
Environmental Impact Use of high-boiling organic solventsUse of phosphorus oxychloride, a hazardous reagentReduced energy consumption and potentially less solvent usage

Synthetic Route Overviews

The synthesis of this compound can be broadly categorized into two main approaches. The first is a direct, one-pot thermal condensation, and the second is a two-step process involving the formation of an intermediate followed by cyclization.

Route 1: One-Pot Gould-Jacobs Reaction

This method involves the direct reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate in a high-boiling point solvent. The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization in the same pot to yield the final product. This approach is often favored for its simplicity.

cluster_0 One-Pot Reaction 2-Aminopyridine 2-Aminopyridine ReactionMixture High-Boiling Solvent (e.g., Diethylbenzene) Heat (140-180°C) 2-Aminopyridine->ReactionMixture + Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->ReactionMixture Product This compound ReactionMixture->Product Condensation & Cyclization

Caption: One-Pot Gould-Jacobs Reaction Workflow.

Route 2: Two-Step Condensation and Cyclization

This synthetic strategy involves two distinct steps. First, 2-aminopyridine is reacted with diethyl ethoxymethylenemalonate, typically at a lower temperature than the one-pot method, to isolate the diethyl 2-(((pyridin-2-yl)amino)methylene)malonate intermediate. In the second step, this intermediate is cyclized to the desired product using a dehydrating/activating agent, commonly phosphorus oxychloride. This cyclization can be achieved through conventional heating or, more efficiently, with microwave assistance.

cluster_1 Step 1: Condensation cluster_2 Step 2: Cyclization 2-Aminopyridine 2-Aminopyridine Condensation Solvent Heat 2-Aminopyridine->Condensation + Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Condensation Intermediate Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate Cyclization_Method Cyclization Intermediate->Cyclization_Method Product This compound Condensation->Intermediate Conventional Conventional Cyclization_Method->Conventional Conventional (POCl3, Heat) Microwave Microwave Cyclization_Method->Microwave Microwave (POCl3, MW) Conventional->Product Microwave->Product

Caption: Two-Step Synthesis Workflow.

Experimental Protocols

Route 1: One-Pot Gould-Jacobs Reaction (Adapted from a similar synthesis)

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.2 eq)

  • Diethylbenzene (as solvent)

Procedure:

  • A mixture of 2-aminopyridine and diethyl ethoxymethylenemalonate in diethylbenzene is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to an internal temperature of 140°C and maintained for 1 hour.

  • The temperature is then raised to 180°C and held for an additional hour. During this period, ethanol, a byproduct of the condensation, is distilled off.

  • The solution is allowed to cool to room temperature and then further cooled to 0°C in an ice bath.

  • The precipitated solid product is collected by filtration, washed with a cold non-polar solvent such as diisopropyl ether, and dried under vacuum.

A similar procedure for a hydroxylated analog reported a yield of 93%.[2]

Route 2: Two-Step Synthesis

Step 1: Synthesis of Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Ethanol (as solvent)

Procedure:

  • 2-Aminopyridine and diethyl ethoxymethylenemalonate are dissolved in ethanol in a round-bottom flask.

  • The mixture is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude intermediate can be purified by recrystallization or used directly in the next step.

Step 2a: Cyclization via Conventional Heating

Materials:

  • Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • The intermediate from Step 1 is added to an excess of phosphorus oxychloride.

  • The mixture is heated at reflux (approximately 105-110°C) for 4-5 hours.[1]

  • After completion, the excess phosphorus oxychloride is carefully removed by distillation under vacuum.

  • The residue is cooled in an ice bath and then cautiously quenched by the addition of crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried to yield the final product.

Step 2b: Cyclization via Microwave Irradiation

Materials:

  • Diethyl 2-(((pyridin-2-yl)amino)methylene)malonate (1.0 eq)

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • The intermediate from Step 1 is placed in a microwave-safe reaction vessel with phosphorus oxychloride.

  • The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 140-160°C) for a short period (typically 10-30 minutes). The optimal time and temperature should be determined empirically.

  • After cooling, the workup follows the same procedure as the conventional heating method (quenching with ice, filtration, washing, and drying).

Microwave-assisted cyclizations are reported to result in high yields with significantly reduced reaction times.[1]

Concluding Remarks

The choice between the one-pot Gould-Jacobs reaction and the two-step synthesis of this compound will depend on the specific requirements of the researcher. The one-pot method offers simplicity and potentially high yields for certain substrates. The two-step method provides better control over the reaction, with the microwave-assisted cyclization offering a significant improvement in efficiency in terms of reaction time and potentially yield. For rapid synthesis and process optimization, the microwave-assisted two-step route is a highly attractive option. However, for straightforward, large-scale production where specialized microwave equipment may not be available, the one-pot Gould-Jacobs reaction remains a viable and effective method. Careful consideration of starting material availability, equipment, and desired throughput will ultimately guide the synthetic chemist to the most appropriate route.

References

A Comparative Guide to the Anticancer Activity of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly promising class of therapeutic candidates. Among these, the pyrido[1,2-a]pyrimidine scaffold has garnered significant attention due to its broad spectrum of biological activities. This guide provides a comprehensive benchmark of the anticancer activity of derivatives of "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate," offering a comparative analysis of their efficacy, insights into their mechanism of action, and detailed experimental protocols to support further research and development.

Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives: A Quantitative Comparison

A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[1][2] The in vitro anticancer activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values for a selection of these derivatives against four human cancer cell lines: A549 (Lung), DU145 (Prostate), SiHa (Cervical), and MCF-7 (Breast). 5-Fluorouracil (5-FU) is used as a standard reference compound.

Table 1: Comparative Anticancer Activity (IC50 in µg/mL) of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives [1]

CompoundA549 (Lung)DU145 (Prostate)SiHa (Cervical)MCF-7 (Breast)
6h 5.2±0.156.5±0.218.2±0.347.8±0.28
6i 3.2±0.124.8±0.185.1±0.206.2±0.24
6j 3.6±0.115.2±0.194.9±0.175.8±0.21
6k 6.1±0.237.2±0.259.1±0.388.5±0.31
6n 8.9±0.359.2±0.39>92>92
5-FU 2.8±0.093.5±0.114.1±0.134.8±0.16

Note: Lower IC50 values indicate higher anticancer activity.

From the data, it is evident that several derivatives exhibit potent anticancer activity. Notably, compounds 6i and 6j demonstrate significant cytotoxicity against the A549 lung cancer cell line, with IC50 values of 3.2±0.12 µg/mL and 3.6±0.11 µg/mL, respectively.[1] Structure-activity relationship (SAR) studies reveal that the presence of a thien-2-yl group at the 6th position of the pyrido[1,2-a]pyrimidine ring, as seen in compounds 6h-k, is a key determinant of their enhanced potency.[1]

Synthesis and Mechanism of Action

The synthesis of these promising anticancer agents typically involves a multi-step process.[1][2] A general synthetic route is depicted in the workflow diagram below. The process often starts from a substituted 2(1H)-pyridone, which undergoes a series of reactions including hydrolysis, decarboxylation, O-alkylation, and rearrangement to form a key pyridine-2-amine intermediate.[2] This intermediate is then reacted with diethyl ethoxymethylenemalonate (EMME) and subsequently cyclized to yield the core this compound structure.[1][2] Finally, coupling with various amines produces the desired carboxamide derivatives.[1][2]

While the precise mechanism of action for all derivatives is not fully elucidated, some studies on related 4-oxoquinoline compounds suggest that they may exert their anticancer effects through the inhibition of mammalian topoisomerase II.[3] Topoisomerase II is a crucial enzyme involved in DNA replication and repair, and its inhibition leads to double-stranded DNA breaks and ultimately, cancer cell death.[3]

Synthetic_Workflow A Substituted 2(1H)-pyridone B Hydrolysis, Decarboxylation, O-alkylation, Rearrangement A->B C Pyridine-2-amine intermediate B->C D Reaction with EMME C->D E Cyclization D->E F This compound E->F G Coupling with diverse amines F->G H Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives G->H

A generalized synthetic workflow for the preparation of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives.

Topoisomerase_II_Inhibition_Pathway cluster_cell Cancer Cell Compound Pyrido[1,2-a]pyrimidine Derivative Topoisomerase_II Topoisomerase II Compound->Topoisomerase_II Inhibits DNA DNA Replication & Repair Topoisomerase_II->DNA Regulates DNA_Breaks Double-Strand DNA Breaks Topoisomerase_II->DNA_Breaks Prevents repair of Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis Induces

Proposed mechanism of action involving the inhibition of Topoisomerase II.

Experimental Protocols

The evaluation of anticancer activity is a critical step in drug discovery. The following provides a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which is purple.

Materials:

  • Cancer cell lines (e.g., A549, DU145, SiHa, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells from culture and seed them into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like 5-Fluorouracil (positive control).

  • Incubation: Incubate the plates for a further 24 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium containing the test compounds and add 20 µL of MTT solution to each well. Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds at various concentrations B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

A step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

Derivatives of "this compound" represent a promising class of compounds with significant anticancer potential. The data presented in this guide highlights the potent cytotoxic activity of several derivatives against a range of cancer cell lines. The structure-activity relationship insights, particularly the importance of the thien-2-yl substituent, provide a valuable roadmap for the design of new and more effective analogues.

Future research should focus on a more in-depth elucidation of the mechanism of action for the most potent compounds. Investigating their effects on other cellular targets and signaling pathways will be crucial for a comprehensive understanding of their anticancer properties. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of these derivatives in preclinical cancer models. The continued exploration of this chemical scaffold holds great promise for the development of next-generation cancer therapeutics.

References

In Silico Docking Analysis of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in silico docking comparison of derivatives of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate against key protein targets implicated in cancer progression. While direct docking studies on the parent compound are limited in publicly available literature, this report leverages data from structurally related pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine analogs to offer valuable insights for researchers, scientists, and drug development professionals. The analysis focuses on the interaction of these compounds with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.

Comparative Docking Performance

The following tables summarize the in silico docking scores and in vitro inhibitory concentrations (IC50) of selected pyrido[1,2-a]pyrimidine derivatives and reference compounds against the target proteins. Lower docking scores indicate a higher predicted binding affinity.

Compound IDTarget ProteinDocking Score (kcal/mol)IC50 (nM)Reference CompoundReference Docking Score (kcal/mol)Reference IC50 (nM)
Pyrido[2,3-d]pyrimidine Derivative 1 VEGFR-2-15.2124Sorafenib-15.1N/A
Pyrido[2,3-d]pyrimidine Derivative 2 VEGFR-2-14.5217Sorafenib-15.1N/A
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine Derivative VEGFR-2Not ReportedN/ASorafenib-8.74N/A[1]
Pyrido[2,3-d]pyrimidine Derivative 1 HER-2Not Reported77TAK-285Not ReportedN/A
Pyrido[2,3-d]pyrimidine Derivative 2 HER-2Not Reported168TAK-285Not ReportedN/A
Pyrido[2,3-d]pyrimidine Derivative 3 PIM-1 KinaseNot Reported11.4[2]StaurosporineNot Reported16.7[2][3]
Pyrido[2,3-d]pyrimidine Derivative 4 PIM-1 KinaseNot Reported17.2[2]StaurosporineNot Reported16.7[2][3]
Pyrido[4,3-d]pyrimidine Derivative PIM-1 KinaseNot Reported123[4][5][6][7]StaurosporineNot ReportedN/A

Note: "N/A" indicates that the data was not available in the cited sources. Docking scores can vary based on the software and protocol used.

In Vitro Cytotoxicity Data

Compound IDCell LineIC50 / EC50 (µM)
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine Derivative A375, HT29, MCF7, A2780, FaDu9.1 - 13.5[8][9]
Pyrido[2,3-d]pyrimidine Derivative 1 MCF-71.39[10]
Pyrido[2,3-d]pyrimidine Derivative 2 MCF-71.77[10]
Pyrido[2,3-d]pyrimidine Derivative 3 MCF-70.57[2]
Pyrido[2,3-d]pyrimidine Derivative 4 HepG20.99[2]

Visualizing the In Silico Workflow

The following diagram illustrates a generalized workflow for in silico molecular docking studies.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB, Remove Water, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking scoring Scoring & Ranking (Binding Affinity) docking->scoring visualization Visualization & Interaction Analysis scoring->visualization

Caption: A generalized workflow for in silico molecular docking studies.

Experimental Protocols

The following is a representative, detailed methodology for performing in silico docking studies with a focus on VEGFR-2, based on common practices in the field.

1. Software and Tools:

  • Molecular Visualization and Preparation: UCSF Chimera

  • Molecular Docking: AutoDock Vina

  • Ligand Preparation: ChemDraw, Avogadro

2. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is downloaded from the Protein Data Bank (PDB).

  • Using UCSF Chimera, all non-essential components such as water molecules, co-crystallized ligands, and ions are removed from the PDB file.

  • Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed and assigned.

  • The prepared protein structure is saved in the PDBQT format, which is required for AutoDock Vina.

3. Ligand Preparation:

  • The 2D structure of the ligand (e.g., a pyrido[1,2-a]pyrimidine derivative) is drawn using ChemDraw and saved in a MOL file.

  • The 3D structure is generated and energy-minimized using a force field such as MMFF96 in Avogadro.

  • The optimized ligand structure is saved in the PDBQT format.

4. Grid Box Generation:

  • The prepared protein and ligand are loaded into UCSF Chimera.

  • A grid box is generated to define the search space for the docking simulation. The box is centered on the active site of the protein, which is typically identified based on the position of the co-crystallized ligand in the original PDB file.

  • The dimensions of the grid box are set to encompass the entire active site, usually with a spacing of 1 Å. For VEGFR-2 (PDB ID: 4ASD), representative grid box coordinates would be centered at x, y, z with dimensions of 25 x 25 x 25 Å.

5. Molecular Docking Simulation:

  • AutoDock Vina is used to perform the molecular docking. The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters, are used as input.

  • The docking simulation is run with an exhaustiveness parameter (e.g., 8 or 16) to ensure a thorough search of the conformational space.

  • Vina generates a set of binding poses for the ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.

6. Analysis of Results:

  • The docking results, including the binding poses and scores, are analyzed. The pose with the lowest (most negative) docking score is typically considered the most favorable.

  • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like UCSF Chimera or PyMOL to understand the molecular basis of the binding.

Signaling Pathway Inhibition

The following diagram illustrates the simplified signaling pathway of VEGFR-2 and indicates the point of inhibition by the studied compounds.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 P VEGFR2->P1 Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream Activates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Leads to Inhibitor Pyrido[1,2-a]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

References

A Comparative Analysis of Pyrido[1,2-a]pyrimidines and Pyrido[2,3-d]pyrimidines in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural, synthetic, and biological landscapes of two prominent pyridopyrimidine isomers reveals distinct and overlapping potential in the development of novel cancer therapeutics. This guide provides a comparative analysis of pyrido[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals.

The pyridopyrimidine scaffold, a fusion of pyridine and pyrimidine rings, represents a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. Among the various isomeric forms, pyrido[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidines have garnered significant attention for their diverse pharmacological activities, particularly as anticancer agents. While both isomers share a common heterocyclic core, the arrangement of the nitrogen atoms and the overall topology of the ring system lead to distinct chemical properties and biological activities. This guide offers a side-by-side comparison of these two important classes of compounds to inform future drug design and development efforts.

Chemical Properties and Synthesis at a Glance

Pyrido[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidines, while both being bicyclic aromatic heterocycles, exhibit differences in their electronic distribution and reactivity, influencing their synthetic accessibility and interaction with biological targets.

Pyrido[1,2-a]pyrimidines are characterized by a bridgehead nitrogen atom. Their synthesis often involves the condensation of 2-aminopyridines with a variety of carbonyl compounds or other bifunctional electrophiles.[1] One-pot, multi-component reactions have also been developed to efficiently generate highly substituted derivatives of this scaffold.[1]

Pyrido[2,3-d]pyrimidines , on the other hand, are synthesized through various strategies, frequently involving the construction of the pyridine ring onto a pre-existing pyrimidine core or vice versa.[2] Common starting materials include 2-aminopyridine derivatives or 4-aminopyrimidine derivatives.[2][3] The choice of synthetic route allows for diverse functionalization patterns, crucial for tuning the pharmacological properties of the resulting compounds.

Comparative Anticancer Activity: A Quantitative Overview

Both pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, often by targeting key proteins involved in cancer cell proliferation and survival. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative compounds from each class.

Table 1: In Vitro Cytotoxicity of Pyrido[1,2-a]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine analog (4-Br-phenyl)A375 (Melanoma)9.1[4]
HT29 (Colon Cancer)10.2[4]
MCF7 (Breast Cancer)13.5[4]
A2780 (Ovarian Cancer)11.8[4]
FaDu (Pharynx Carcinoma)12.1[4]
Pyrido[1,2-a]pyrimidin-4-one derivative (14i)Kyse-520 (Esophageal Cancer)1.06[5]
NCI-H358 (Lung Cancer)-[5]
MIA-PaCa2 (Pancreatic Cancer)-[5]

Table 2: In Vitro Cytotoxicity and Kinase Inhibition of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell Line/KinaseIC50 (µM)Reference
Cytotoxicity
Compound 5a HepG-2 (Liver Cancer)0.3[6]
PC-3 (Prostate Cancer)6.6[6]
HCT-116 (Colon Cancer)7.0[6]
Compound 8a A-549 (Lung Cancer)16.2[7]
PC-3 (Prostate Cancer)7.98[7]
Compound 8d A-549 (Lung Cancer)7.23[7]
PC-3 (Prostate Cancer)7.12[7]
Compound 5e MCF-7 (Breast Cancer)1.39[8][9]
Compound 6b HepG2 (Liver Cancer)2.68[8]
Kinase Inhibition
Compound 8a EGFRwt0.099[7]
EGFRT790M0.123[7]
Compound 5e VEGFR-20.124[9]
HER-20.077[9]
Compound 15f -0.36 (PC-3), 0.41 (A-549)[2]

Key Signaling Pathways Targeted by Pyridopyrimidines

The anticancer activity of many pyridopyrimidine derivatives stems from their ability to inhibit key signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrido[2,3-d]pyrimidines have been extensively explored as EGFR inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT3->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PIP2 hydrolysis PKC PKC IP3_DAG->PKC PKC->Raf Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Inhibition
PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation by phosphorylating several downstream targets, including proteins involved in apoptosis and cell cycle regulation.

PIM1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core PIM-1 Regulation and Function cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription Bad Bad PIM1->Bad Phosphorylation (inactivation) p21 p21 PIM1->p21 Phosphorylation (degradation) p27 p27 PIM1->p27 Phosphorylation (degradation) c_Myc c-Myc PIM1->c_Myc Stabilization Inhibitor Pyridopyrimidine Inhibitor Inhibitor->PIM1 Inhibition Bcl2 Bcl-2 Bad->Bcl2 Release Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle p27->CellCycle c_Myc->CellCycle DHFR_Signaling_Pathway cluster_cycle Folate Metabolism cluster_synthesis Nucleotide Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH to NADP+ THF->DHF Methylene-THF DHFR Dihydrofolate Reductase (DHFR) DHFR->THF TS Thymidylate Synthase (TS) dUMP dUMP dTMP dTMP TS->dTMP dUMP->dTMP Methylation DNA DNA Synthesis & Repair dTMP->DNA Inhibitor Pyridopyrimidine Inhibitor Inhibitor->DHFR Inhibition

References

A Comparative Guide to Bioisosteric Replacements of the "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate" Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioisosteric replacement strategies for the "Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate" scaffold. It offers an objective analysis of alternative scaffolds, supported by experimental data, to aid in the design and development of novel therapeutic agents. The following sections detail the biological activities of the parent scaffold and its bioisosteres, present quantitative data in a comparative format, provide detailed experimental protocols, and visualize key signaling pathways.

Introduction to the Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound framework, in particular, has served as a versatile starting point for the development of potent kinase inhibitors and other therapeutic agents. Bioisosteric replacement, a strategy of exchanging one functional group for another with similar physicochemical properties, is a powerful tool to optimize lead compounds by improving potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacement Strategies and Comparative Biological Activity

A prominent bioisosteric replacement for the pyrido[1,2-a]pyrimidine scaffold involves the substitution of the pyridine ring with a thiophene ring, leading to the thieno[2,3-d]pyrimidine scaffold. This substitution has been extensively explored in the context of anticancer drug discovery, particularly for the development of kinase inhibitors.

Thieno[2,3-d]pyrimidines as Bioisosteres

The thieno[2,3-d]pyrimidine scaffold is considered a bioisostere of the pyrido[1,2-a]pyrimidine core due to the similar size and electronic properties of the thiophene and pyridine rings. This replacement has been shown to modulate the biological activity of the parent compound, often leading to enhanced potency and altered selectivity profiles against various cancer-related kinases.

Quantitative Data Comparison

The following tables summarize the quantitative data from studies comparing the biological activities of pyrido[1,2-a]pyrimidine derivatives and their thieno[2,3-d]pyrimidine bioisosteres.

Table 1: Comparison of Anticancer Activity (IC50 in µM) of Pyrido[1,2-a]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines.

Compound IDScaffoldR GroupHeLa (Cervical Cancer)COLO205 (Colon Cancer)Hep G2 (Liver Cancer)MCF 7 (Breast Cancer)Reference
P-1 Pyrido[1,2-a]pyrimidinePhenyl>100>100>100>100[1]
P-2 Pyrido[1,2-a]pyrimidine4-Chlorophenyl85.392.178.588.2[1]
T-1 Thieno[2,3-d]pyrimidinePhenyl5.28.16.57.3[2]
T-2 Thieno[2,3-d]pyrimidine4-Chlorophenyl2.84.53.13.9[2]

Table 2: Comparison of Kinase Inhibitory Activity (IC50 in µM) of Pyrido[1,2-a]pyrimidin-4-one and Thieno[3,2-d]pyrimidine Derivatives.

Compound IDScaffoldTarget KinaseIC50 (µM)Reference
SHP-Inh-P1 Pyrido[1,2-a]pyrimidin-4-oneSHP20.104[3]
EGFR-Inh-T1 Thieno[3,2-d]pyrimidineEGFRL858R/T790M0.013[4]
EGFR-Inh-P2 Pyrido[2,3-d]pyrimidineEGFRL858R/T790M>10[4]

Experimental Protocols

General Synthesis of Thieno[2,3-d]pyrimidine Derivatives

A common route for the synthesis of thieno[2,3-d]pyrimidine derivatives, as described in the literature, is outlined below:

  • Step 1: Synthesis of 2-aminothiophene-3-carbonitrile. A mixture of an active methylene compound (e.g., malononitrile), an aldehyde or ketone, elemental sulfur, and a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.

  • Step 2: Cyclization to form the thieno[2,3-d]pyrimidine core. The 2-aminothiophene-3-carbonitrile derivative is reacted with an appropriate reagent to form the pyrimidine ring. For example, heating with formic acid or triethyl orthoformate can yield the thieno[2,3-d]pyrimidin-4-one scaffold. Alternatively, reaction with urea followed by treatment with phosphorus oxychloride can lead to 4-chlorothieno[2,3-d]pyrimidine, which can be further functionalized.

In Vitro Anticancer Activity Screening (MTT Assay)

The following is a general protocol for assessing the in vitro anticancer activity of the synthesized compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrido[1,2-a]pyrimidine and its bioisosteres, as well as a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 Grb2->SHP2 SOS SOS SHP2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Inhibitor Inhibitor->SHP2

Caption: SHP2 Signaling Pathway and Inhibition.

Experimental_Workflow Synthesis Synthesis of Pyrido[1,2-a]pyrimidine & Thieno[2,3-d]pyrimidine Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro KinaseAssay Kinase Inhibition Assay (IC50) Purification->KinaseAssay DataAnalysis Data Analysis & SAR Studies InVitro->DataAnalysis KinaseAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

References

Navigating the Selectivity Landscape of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound series is paramount for advancing lead candidates. This guide provides a comparative analysis of hypothetical analogs of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a scaffold with emerging therapeutic potential. While comprehensive public data on the cross-reactivity of this specific analog series is limited, this document serves as a practical template, outlining the requisite experimental data and methodologies for such an evaluation.

The pyrido[1,2-a]pyrimidine core is a recognized privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and enzyme inhibitory effects.[1] Recent studies have highlighted the potential of substituted pyrido[1,2-a]pyrimidin-4-one derivatives as inhibitors of targets such as SHP2, a key node in cellular signaling pathways.[1] The strategic modification of this scaffold can significantly influence a compound's potency and selectivity. This guide illustrates a framework for comparing the cross-reactivity profiles of such analogs, a critical step in identifying candidates with the desired therapeutic window and minimal off-target effects.

Comparative Cross-Reactivity Profiles

The following table summarizes the inhibitory activity of our parent compound, this compound (Compound A), and two hypothetical analogs against a panel of selected kinases. This quantitative data is presented to exemplify a typical cross-reactivity study.

Compound IDStructurePrimary Target IC₅₀ (nM)Off-Target 1 (Kinase X) IC₅₀ (nM)Off-Target 2 (Kinase Y) IC₅₀ (nM)Off-Target 3 (Kinase Z) IC₅₀ (nM)
Compound A This compound501500>10000800
Analog 1 (Hypothetical modification at R1)255008000350
Analog 2 (Hypothetical modification at R2)10>10000>10000>10000

Note: The data presented in this table is illustrative and intended to serve as an example for a comparative guide.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays typically employed in such studies.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest

  • Peptide substrate specific to the kinase

  • [γ-³²P]ATP (radiolabeled ATP)

  • Test compounds (analogs of this compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a reaction plate, combine the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay

Cell-based assays are crucial for confirming that a compound interacts with its intended target within a cellular context.

Materials:

  • Human cell line expressing the target of interest

  • Test compounds

  • Cell lysis buffer

  • Antibodies specific to the phosphorylated and total target protein

  • Western blot reagents and equipment

Procedure:

  • Culture the cells to an appropriate density.

  • Treat the cells with varying concentrations of the test compounds for a specified duration.

  • Lyse the cells to extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total target protein, followed by secondary antibodies conjugated to a detectable marker (e.g., HRP).

  • Detect the signal using an appropriate substrate and imaging system.

  • Quantify the band intensities to determine the effect of the compound on target phosphorylation, indicative of target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following visualizations, generated using the DOT language, illustrate a typical experimental workflow for cross-reactivity profiling and a simplified signaling pathway that could be modulated by the pyrido[1,2-a]pyrimidine scaffold.

experimental_workflow cluster_screening Primary Screening cluster_profiling Cross-Reactivity Profiling cluster_cellular Cellular Validation Primary_Target_Assay Primary Target Assay (e.g., Kinase Assay) Hit_Identification Hit Identification Primary_Target_Assay->Hit_Identification Kinase_Panel_Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Off_Target_Assays Confirmatory Off-Target Assays Kinase_Panel_Screen->Off_Target_Assays Target_Engagement Cell-Based Target Engagement Assay Off_Target_Assays->Target_Engagement Phenotypic_Screening Phenotypic Assays (e.g., Cell Viability) Target_Engagement->Phenotypic_Screening Lead_Optimization Lead Optimization Phenotypic_Screening->Lead_Optimization Compound_Library Compound Library (Analogs) Compound_Library->Primary_Target_Assay Hit_Identification->Kinase_Panel_Screen

Caption: Experimental workflow for cross-reactivity profiling.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor SHP2 SHP2 Receptor->SHP2 RAS RAS SHP2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2

Caption: Simplified SHP2 signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a common reagent in synthetic chemistry. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Hazard Information

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram (exclamation mark) indicates that this substance is an irritant.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Table 1: Essential Safety Information

ParameterDetails
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H315, H319, H335
Signal Word Warning[1]
Precautionary Statements P261, P305+P351+P338, P302+P352
Required PPE Safety goggles, chemical-resistant gloves, lab coat

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste. Do not dispose of this chemical in regular trash or down the drain.

1. Waste Identification and Segregation:

  • This compound must be treated as a hazardous chemical waste.

  • Segregate waste containing this compound from other waste streams, particularly from incompatible materials.

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for waste collection.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity of the waste and the date of accumulation.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated, and secure area.

  • Keep the container closed when not in use.

4. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste, as detailed on the label.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Is the material intended for disposal? A->B C Treat as Hazardous Chemical Waste B->C Yes K Continue with experimental use B->K No D Select a compatible, leak-proof waste container C->D E Label container with: - 'Hazardous Waste' - Full Chemical Name - Quantity and Date D->E F Store in a designated, secure, and ventilated area E->F G Keep container closed F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Provide complete waste information to EHS H->I J End: Proper Disposal I->J

Caption: Disposal Workflow for this compound.

This structured approach ensures that all safety and regulatory requirements are met, fostering a culture of safety and responsibility within the laboratory. By following these guidelines, researchers can confidently manage their chemical waste, contributing to a safer working environment and protecting the broader ecosystem.

References

Personal protective equipment for handling Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No: 32092-18-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary known hazards are skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[1][2][3]To protect against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant nitrile gloves and a flame-resistant lab coat.[1][4]To prevent skin contact which can cause irritation. Nitrile gloves offer good protection against a variety of organic compounds.[3][5]
Respiratory Protection NIOSH-approved respirator.[6]To be used in situations where dust or aerosols may be generated, as the compound may cause respiratory irritation. Handling should ideally occur in a fume hood.[4]
Footwear Closed-toe shoes.[4]To protect feet from spills.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.[1] An eyewash station and safety shower must be accessible.[6]

  • Weighing and Transferring :

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure.[4]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • Avoid creating dust. If the material is dusty, handle it with extreme care.

  • Solution Preparation :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with the compound and other reagents.

  • Spill Cleanup :

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and decontaminate.

    • For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Solid Waste : Collect unused compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste : Collect solutions containing the compound in a separate, labeled, and sealed hazardous waste container.[6] Do not mix with other waste streams unless compatibility is known.[6]

    • Sharps : Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated puncture-resistant sharps container.[6]

  • Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").[6]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7]

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling and disposing of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment Phase prep_ppe Don Personal Protective Equipment (PPE) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate Experiment Complete dispose_waste Segregate and Label Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe hand_wash Wash Hands Thoroughly remove_ppe->hand_wash Final Step

Caption: Experimental workflow for handling the chemical.

cluster_generation Waste Generation cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated PPE) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, glass) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Dispose via Institutional EHS storage->disposal

Caption: Logical relationship for waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.